Amphenidone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSGUZQJNXHNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158449 | |
| Record name | Amphenidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-37-2 | |
| Record name | Amphenidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amphenidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amphenidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPHENIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M61FM2VCSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular and cellular mechanisms underlying the action of amphetamine, a potent central nervous system stimulant. Amphetamine's complex pharmacology is primarily characterized by its profound effects on monoamine neurotransmitter systems, specifically those involving dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). Its multifaceted mechanism involves interactions with plasma membrane transporters, vesicular storage systems, and intracellular signaling cascades.
Core Mechanism of Action at the Presynaptic Terminal
Amphetamine exerts its effects through a series of coordinated actions at the presynaptic terminals of monoaminergic neurons. The canonical mechanism can be dissected into three primary components:
-
Action on Plasma Membrane Transporters (DAT, NET, SERT): Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It competitively inhibits the reuptake of these neurotransmitters by binding to the transporters and being translocated into the presynaptic neuron.[1][2] This action alone contributes to an increase in the synaptic concentration of monoamines. However, the most significant effect of amphetamine at these transporters is the induction of reverse transport, or efflux. By being transported into the neuron, amphetamine facilitates the outward transport of endogenous neurotransmitters from the cytoplasm into the synaptic cleft.[3][4]
-
Disruption of Vesicular Storage via VMAT2: Once inside the presynaptic terminal, amphetamine interacts with the vesicular monoamine transporter 2 (VMAT2).[5][6] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent exocytotic release. Amphetamine, as a weak base, disrupts the proton gradient across the vesicular membrane, which is essential for VMAT2 function.[7] It also acts as a VMAT2 substrate, being transported into the vesicles in exchange for monoamines, which are then expelled into the cytoplasm.[5][8] This leads to a significant increase in the cytosolic concentration of DA and NE, creating a large pool of neurotransmitter available for reverse transport by DAT and NET.
-
Agonism at Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is a potent agonist of the intracellular G-protein coupled receptor, TAAR1.[9][10] TAAR1 is not located on the cell surface but within the presynaptic terminal.[11] Upon binding amphetamine, TAAR1 initiates downstream signaling cascades through G-proteins, primarily Gαs and Gα13.[12]
-
PKA-mediated Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13]
-
PKC and RhoA-mediated Pathways: TAAR1 signaling also activates Protein Kinase C (PKC).[14] Both PKA and PKC can phosphorylate the dopamine transporter (DAT).[2] This phosphorylation is a critical step that can lead to the internalization of DAT (ceasing transport) or, crucially, can switch the transporter's conformation to favor reverse transport (efflux) of dopamine.[13][14] Activation of Gα13 stimulates the small GTPase RhoA, which is also implicated in the trafficking and internalization of DAT.[12]
-
In concert, these actions—competitive inhibition of reuptake, disruption of vesicular storage leading to elevated cytosolic monoamine levels, and TAAR1-mediated phosphorylation promoting transporter efflux—result in a massive, non-vesicular release of dopamine and norepinephrine into the synapse, accounting for amphetamine's powerful stimulant effects.
Quantitative Pharmacological Data
The affinity and potency of amphetamine vary across the different monoamine transporters, which accounts for its specific pharmacological profile. The following tables summarize key quantitative data from the literature.
| Compound | Transporter | Ki (μM) - Inhibition Constant | Species | Reference(s) |
| d-Amphetamine | hDAT | ~ 0.6 | Human | [8][15] |
| d-Amphetamine | hNET | 0.07 - 0.1 | Human | [8][15] |
| d-Amphetamine | hSERT | 20 - 40 | Human | [8][15] |
| d-Amphetamine | rDAT | 0.034 | Rat | [8] |
| d-Amphetamine | rNET | 0.039 | Rat | [8] |
| d-Amphetamine | rSERT | 3.8 | Rat | [8] |
Table 1: Binding Affinities (Ki) of d-Amphetamine for Human (h) and Rat (r) Monoamine Transporters.
| Compound | Action | Transporter | IC50 (nM) - Half-maximal Inhibitory Concentration | Reference(s) |
| d-Amphetamine | NE Release | NET | 39.4 | [14] |
| d-Amphetamine | DA Release | DAT | 262 | [14] |
| Phentermine | NE Release | NET | 39.4 | [12] |
| Phentermine | DA Release | DAT | 262 | [12] |
| MDMA | 5-HT Release | SERT | 77.4 | [12] |
| MDMA | NE Release | NET | 56.6 | [12] |
| MDMA | DA Release | DAT | 376 | [12] |
Table 2: Potency (IC50) of Amphetamine and Related Compounds for Monoamine Release.
Key Experimental Protocols
The mechanisms of amphetamine have been elucidated through a variety of experimental techniques. Detailed methodologies for three key approaches are outlined below.
In Vitro Neurotransmitter Uptake Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the reuptake of neurotransmitters into cells expressing the specific transporter.
Objective: To measure the IC50 value of amphetamine for the inhibition of dopamine uptake via DAT.
Materials:
-
Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human dopamine transporter (hDAT).
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).
-
Poly-D-lysine coated 96-well black, clear-bottom microplates.
-
Uptake Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
[³H]-Dopamine (radiolabeled substrate) or a fluorescent dopamine analog.
-
d-Amphetamine solutions of varying concentrations.
-
Scintillation fluid and microplate scintillation counter (for radiolabeled assays) or a fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the hDAT-HEK-293 cells into the 96-well plates at a density of 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight at 37°C, 5% CO₂.[5]
-
Compound Preparation: Prepare serial dilutions of d-amphetamine in Uptake Buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Initiation: On the day of the experiment, gently aspirate the culture medium from the wells.
-
Pre-incubation: Wash the cells once with warm Uptake Buffer. Add 100 µL of the various d-amphetamine dilutions (or buffer for control wells) to the appropriate wells. Incubate for 10-20 minutes at 37°C.[5]
-
Substrate Addition: Add a fixed concentration of [³H]-Dopamine (e.g., 10 nM) to each well.
-
Uptake Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake. The incubation time should be within the linear range of uptake.
-
Termination and Lysis: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer. Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100).[6]
-
Quantification: For radiolabeled assays, transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. For fluorescent assays, read the plate on a bottom-read fluorescence microplate reader.[5][7]
-
Data Analysis: Determine non-specific uptake from wells containing a known potent DAT inhibitor (e.g., cocaine). Subtract non-specific uptake from all values. Plot the percent inhibition of specific uptake against the logarithm of amphetamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of a freely moving animal.
Objective: To measure amphetamine-induced dopamine release in the rat striatum.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
A microinfusion pump and a fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Amphetamine solution for intraperitoneal (i.p.) injection.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for dopamine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the striatum (e.g., Nucleus Accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Basal Level Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours.[13]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a refrigerated fraction collector. Collect at least 3-4 baseline samples to establish a stable basal dopamine level.[13][16]
-
Drug Administration: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours following the injection to monitor the rise and fall of extracellular dopamine.[17]
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using an HPLC-ED system.
-
Data Analysis: Express the dopamine concentrations in each post-injection sample as a percentage of the average basal level. Plot the mean percent change in dopamine over time to visualize the neurochemical response to amphetamine.
TAAR1 Activation Assay (cAMP Accumulation)
This assay measures the activation of TAAR1 by quantifying the production of the second messenger, cyclic AMP (cAMP).
Objective: To determine the potency (EC50) of amphetamine in activating TAAR1.
Materials:
-
HEK-293 cells stably expressing human TAAR1 (hTAAR1).
-
Cell culture reagents.
-
cAMP assay kit (e.g., based on HTRF, FRET, BRET, or ELISA).
-
d-Amphetamine solutions of varying concentrations.
-
A known TAAR1 agonist (e.g., β-phenethylamine) as a positive control.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the hTAAR1-HEK-293 cells according to standard protocols.
-
Cell Plating: Seed the cells into a suitable microplate (e.g., 96-well or 384-well) and allow them to grow to the desired confluency.
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of d-amphetamine or controls to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and cAMP production. This incubation often includes a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the specific assay kit being used. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP present.[9]
-
Signal Measurement: Read the plate on a compatible microplate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the amphetamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of amphetamine that produces 50% of the maximal response.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the core mechanisms of amphetamine action and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and cocaine-sensitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 14. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Amphetamine and its Effects on the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted effects of amphetamine on the central nervous system (CNS). It delves into the core molecular mechanisms of action, downstream signaling cascades, and the resultant neurochemical and behavioral sequelae. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of amphetamine pharmacology.
Core Mechanism of Action: A Multi-Targeted Approach
Amphetamine's primary mechanism of action revolves around its ability to potently increase the synaptic concentrations of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][2][3] This is achieved through a concerted interaction with and manipulation of several key proteins involved in neurotransmitter transport and storage.
Amphetamine, being a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is taken up into the presynaptic neuron.[1][3] Once inside, it exerts its effects through two principal pathways:
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Amphetamine disrupts the proton gradient of synaptic vesicles and inhibits VMAT2, the protein responsible for sequestering cytoplasmic monoamines into these vesicles for future release.[3] This leads to an accumulation of neurotransmitters in the cytoplasm.
-
Transporter Reversal: The increased cytoplasmic concentration of monoamines, coupled with amphetamine's interaction with the transporters, causes a reversal of the normal transport direction.[1] Instead of reuptake of neurotransmitters from the synapse, DAT, NET, and SERT begin to efflux dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synaptic cleft.[1]
This dual action results in a rapid and substantial increase in the availability of monoamines in the synapse, leading to enhanced stimulation of postsynaptic receptors and the subsequent cascade of downstream effects.
Quantitative Effects on Neurotransmitter Systems
The impact of amphetamine on extracellular neurotransmitter levels has been quantified in numerous preclinical studies, primarily utilizing in vivo microdialysis in rodent models. These studies provide valuable dose-response and time-course data for understanding the neurochemical effects in specific brain regions.
| Brain Region | Amphetamine Dose (mg/kg, i.p.) | Peak Increase in Dopamine (DA) (% of baseline) | Peak Increase in Norepinephrine (NE) (% of baseline) | Peak Increase in Serotonin (5-HT) (% of baseline) | Reference |
| Striatum | 2.0 | ~800% | - | - | [4] |
| Striatum | 4.0 | ~1500% | - | - | [4] |
| Nucleus Accumbens | 1.0 (i.v.) | ~400% | - | ~200% | [5][6] |
| Nucleus Accumbens | 3.0 (i.v.) | ~900% | - | ~400% | [5][6] |
Note: The magnitude of the effect can vary depending on the specific amphetamine analog, route of administration, and the animal species studied. For instance, some amphetamine analogs exhibit greater potency for 5-HT release compared to dopamine release.[5][6]
Signaling Pathways and Gene Expression
The sustained increase in synaptic monoamines, particularly dopamine in the mesolimbic pathway, triggers a cascade of intracellular signaling events that lead to long-term changes in gene expression and synaptic plasticity. These alterations are believed to underlie many of the chronic effects of amphetamine, including tolerance, sensitization, and addiction.
Key Signaling Pathways
Caption: Amphetamine-induced signaling cascade in a postsynaptic neuron.
Two of the most critical transcription factors implicated in the long-term effects of amphetamine are cAMP response element-binding protein (CREB) and ΔFosB .
-
CREB: Acute amphetamine administration leads to the phosphorylation and activation of CREB. However, with chronic use, CREB activity tends to return to baseline or is even suppressed, a phenomenon that may contribute to tolerance.
-
ΔFosB: In contrast, ΔFosB, a highly stable protein, gradually accumulates in the nucleus accumbens with repeated amphetamine exposure.[7] This accumulation is a key molecular switch that mediates long-lasting changes in gene expression, leading to increased sensitivity to the rewarding effects of the drug and contributing to addiction-related behaviors.[8]
Experimental Protocols
A thorough understanding of amphetamine's effects on the CNS relies on a variety of well-established experimental techniques. Below are outlines of key methodologies.
In Vivo Microdialysis for Neurotransmitter Quantification
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Caption: Workflow for an in vivo microdialysis experiment.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., striatum, nucleus accumbens) in an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.
-
Drug Administration: After a stable baseline is established, amphetamine is administered (e.g., via intraperitoneal injection).
-
Post-Injection Sampling: Sample collection continues to measure changes in neurotransmitter levels over time.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5]
In Vitro Assessment of Transporter Function
The interaction of amphetamine with monoamine transporters can be studied in detail using in vitro preparations.
Synaptosome Preparation and Uptake/Efflux Assays:
-
Tissue Homogenization: Brain tissue from the region of interest is homogenized in a suitable buffer.
-
Centrifugation: The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing synaptic vesicles and transporters.
-
Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]dopamine) in the presence and absence of varying concentrations of amphetamine. The amount of radioactivity taken up by the synaptosomes is measured to determine the inhibition of uptake.
-
Efflux Assay: Synaptosomes are preloaded with a radiolabeled monoamine. The release of the radiolabel into the supernatant is measured over time following the addition of amphetamine to quantify transporter-mediated efflux.
Western Blotting for Transcription Factor Expression
Changes in the expression levels of key proteins like CREB and ΔFosB can be quantified using Western blotting.
Protocol Outline:
-
Tissue Collection and Lysis: Following a specific amphetamine treatment regimen and a designated withdrawal period, brain tissue from the nucleus accumbens is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-CREB, anti-ΔFosB) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Assessment of Oxidative Stress
Chronic high-dose amphetamine administration can lead to oxidative stress and neurotoxicity.
Markers and Measurement:
-
Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay in brain homogenates.
-
Antioxidant Capacity: Assessed by measuring the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in brain tissue.
Neurotoxicity and Long-Term Consequences
While therapeutic doses of amphetamine are generally considered safe and effective for conditions like ADHD, high doses and chronic abuse can lead to neurotoxic effects.[5] This is particularly evident in dopaminergic neurons. The sustained increase in cytoplasmic dopamine, which is not sequestered in vesicles, can auto-oxidize, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[5] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and may ultimately contribute to the degeneration of dopaminergic nerve terminals.[5]
Conclusion
Amphetamine exerts a complex and powerful influence on the central nervous system. Its ability to robustly increase synaptic concentrations of dopamine and norepinephrine underlies its therapeutic efficacy as well as its potential for abuse and neurotoxicity. A thorough understanding of its molecular mechanisms, the resultant signaling cascades, and the long-term changes in gene expression is crucial for the development of novel therapeutic strategies for substance use disorders and for optimizing the clinical use of this important class of psychostimulants. The experimental protocols outlined in this guide provide a framework for the continued investigation of the intricate pharmacology of amphetamine.
References
- 1. A quantitative model of amphetamine action on the 5-HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 4. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DeltaFosB is increased in the nucleus accumbens by amphetamine but not social housing or isolation in the prairie vole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
A Preclinical Comparative Analysis of Levoamphetamine and Dextroamphetamine
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of levoamphetamine and dextroamphetamine in preclinical models, focusing on their differential pharmacological effects. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Core Pharmacological Differences: An Overview
Amphetamine exists as two stereoisomers, levoamphetamine and dextroamphetamine. While both isomers act as central nervous system stimulants, they exhibit distinct pharmacological profiles that underpin their different therapeutic and side-effect profiles.[1] Dextroamphetamine is generally considered the more potent isomer in the central nervous system, primarily due to its stronger effects on the dopamine system.[2] In contrast, levoamphetamine has more pronounced effects on the peripheral nervous system and norepinephrine systems.[2][3] These differences are a direct result of their varying affinities and efficacies at monoamine transporters and intracellular targets.
Quantitative Analysis of Preclinical Data
The following tables summarize the key quantitative data from preclinical studies, providing a direct comparison of the effects of levoamphetamine and dextroamphetamine on monoamine systems.
Table 1: Inhibition of Monoamine Uptake in Rat Brain Synaptosomes
This table presents the IC50 values (the concentration of the drug that inhibits 50% of the uptake) of levoamphetamine and dextroamphetamine for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) in isolated nerve terminals (synaptosomes) from rat brain regions. Lower IC50 values indicate greater potency.
| Isomer | Transporter | Brain Region | IC50 (nM) |
| Dextroamphetamine | DAT | Striatum | 8.6 |
| Levoamphetamine | DAT | Striatum | 39.3 |
| Dextroamphetamine | NET | Prefrontal Cortex | 3.9 |
| Levoamphetamine | NET | Prefrontal Cortex | 11.1 |
| Dextroamphetamine | SERT | - | >1000 |
| Levoamphetamine | SERT | - | >1000 |
Data sourced from Easton et al., 2007.
Table 2: Potency for Monoamine Release from Rat Brain Synaptosomes
This table shows the EC50 values (the concentration of the drug that produces 50% of the maximal effect) for levoamphetamine and dextroamphetamine in stimulating the release of dopamine and norepinephrine from rat brain synaptosomes. Lower EC50 values indicate greater potency.
| Isomer | Neurotransmitter | Brain Region | EC50 (nM) |
| Dextroamphetamine | Dopamine | Striatum | 25.2 |
| Levoamphetamine | Dopamine | Striatum | 118.2 |
| Dextroamphetamine | Norepinephrine | Prefrontal Cortex | 19.8 |
| Levoamphetamine | Norepinephrine | Prefrontal Cortex | 33.3 |
Data sourced from Easton et al., 2007.
Key Signaling Pathways and Mechanisms of Action
The differential effects of levoamphetamine and dextroamphetamine can be attributed to their interactions with key proteins involved in monoaminergic neurotransmission, primarily the Trace Amine-Associated Receptor 1 (TAAR1) and the Vesicular Monoamine Transporter 2 (VMAT2).
Amphetamine's Interaction with TAAR1
Amphetamine acts as an agonist at TAAR1, an intracellular G-protein coupled receptor.[4] Activation of TAAR1 initiates a signaling cascade that leads to the phosphorylation of the dopamine transporter (DAT), causing a reversal of its function from reuptake to efflux, thereby increasing synaptic dopamine levels.[4][5]
References
Amphetamine's Multifaceted Impact on Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complex molecular mechanisms by which amphetamine modulates neurotransmitter release and reuptake, focusing primarily on the monoamines: dopamine, norepinephrine, and serotonin. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanisms of Action
Amphetamine's pharmacological effects are multifaceted, primarily involving the disruption of normal monoamine transporter function and the activation of intracellular signaling cascades. It readily enters presynaptic neurons through two main pathways: by acting as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), or by diffusing directly across the neuronal membrane.[1][2] Once inside the neuron, amphetamine orchestrates a cascade of events that leads to a significant increase in the synaptic concentration of monoamine neurotransmitters.[1][3]
Interaction with Plasma Membrane Transporters (DAT, NET, SERT)
Amphetamine acts as a competitive substrate for DAT, NET, and SERT.[4] This competitive inhibition of neurotransmitter reuptake is a key component of its mechanism. Beyond simple blockade, amphetamine binding can induce a conformational change in these transporters, causing them to operate in reverse.[2][5] This "reverse transport" or "efflux" actively moves neurotransmitters from the presynaptic cytoplasm into the synaptic cleft, independent of traditional, action potential-dependent vesicular release.[6]
Disruption of Vesicular Monoamine Storage (VMAT2)
Inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[1][7] VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for storage and subsequent release. Amphetamine, being a weak base, can diffuse into these acidic vesicles and disrupt the proton gradient necessary for VMAT2 function.[8] More significantly, amphetamine acts as a VMAT2 substrate, leading to the depletion of vesicular neurotransmitter stores into the cytoplasm through a carrier-mediated exchange mechanism.[9][10] This elevation of cytoplasmic dopamine creates a larger pool of neurotransmitter available for reverse transport by DAT.[11]
Activation of Trace Amine-Associated Receptor 1 (TAAR1)
Amphetamine is a potent agonist of the intracellular G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).[2][12] TAAR1 activation triggers downstream signaling cascades that further modulate transporter function. Activation of TAAR1 can lead to the phosphorylation of DAT through protein kinase A (PKA) and protein kinase C (PKC) signaling.[2][6] This phosphorylation can result in the internalization of DAT, providing a non-competitive mechanism of reuptake inhibition, and can also promote DAT-mediated efflux.[2] TAAR1 signaling is complex, involving coupling to different G-proteins (Gαs and Gα13) in distinct subcellular compartments, leading to widespread PKA activation and localized RhoA activation near the endoplasmic reticulum.[12][13]
Quantitative Data on Amphetamine's Effects
The following tables summarize quantitative data from various studies investigating the impact of amphetamine on neurotransmitter dynamics.
Table 1: Amphetamine-Induced Dopamine Release in Primate Brain
| Amphetamine Dose (mg/kg, IV) | Peak % Increase in Cortical Dopamine (Mean ± SEM) |
| 0.3 | 965 ± 130 |
| 0.5 | 1385 ± 213 |
| 1.0 | 2067 ± 393 |
Data extracted from a study using in vivo microdialysis in anesthetized primates.[14]
Table 2: In Vitro Potency of (+)-Amphetamine as a Monoamine Releaser
| Neurotransmitter | EC50 (nM) for Release from Rat Brain Synaptosomes (Mean ± SD) |
| [3H]Dopamine | 8.0 ± 0.4 |
| [3H]Serotonin | 1756 ± 94 |
EC50 represents the concentration of the drug that produces 50% of the maximal response.[15]
Table 3: Dose-Dependent Increase in Extracellular Dopamine in Rat Caudate Putamen
| Amphetamine Dose (mg/kg) | Peak % Increase in Dopamine |
| 0.25 | ~200% |
| 0.5 | ~400% |
| 1.0 | ~800% |
| 3.0 | ~1600% |
Data estimated from graphical representations in a study using in vivo microdialysis in rats.[16]
Experimental Protocols
A variety of sophisticated experimental techniques are employed to elucidate the mechanisms of amphetamine action.
In Vivo Microdialysis
Objective: To measure extracellular neurotransmitter concentrations in the brain of a living animal.[17]
Methodology:
-
A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region (e.g., striatum, prefrontal cortex).[14]
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane and into the aCSF, creating a "dialysate."
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[17]
-
A baseline of neurotransmitter levels is established before the administration of amphetamine. Post-administration samples are then collected to determine the drug-induced changes in neurotransmitter concentration.[14][16]
Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure rapid, sub-second changes in neurotransmitter concentrations in vivo or in brain slices.[18]
Methodology:
-
A carbon-fiber microelectrode is implanted into the brain region of interest.
-
A rapidly changing electrical potential is applied to the electrode, causing the oxidation and reduction of electroactive neurotransmitters like dopamine.
-
The resulting current is measured and is proportional to the concentration of the neurotransmitter at the electrode surface.
-
FSCV is particularly useful for studying phasic neurotransmitter release, which occurs on a much faster timescale than can be resolved by microdialysis.[19]
-
This technique can be used to assess the effects of amphetamine on both evoked and spontaneous dopamine transients.[19]
Synaptosome and Vesicular Preparation Assays
Objective: To study the direct effects of amphetamine on neurotransmitter transporters and vesicles in an in vitro setting.
Methodology:
-
Synaptosome Preparation: Brain tissue is homogenized and subjected to differential and density gradient centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals containing synaptic vesicles and transporters.
-
Neurotransmitter Release Assays: Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine). The ability of amphetamine to induce the release of this radiolabeled neurotransmitter is then measured.[15]
-
Vesicular Fraction Preparation: A crude vesicular fraction can be prepared from brain tissue to specifically study VMAT2 activity.[9]
-
VMAT2 Function Assays: These preparations are used to conduct assays such as:
-
Inhibition of [3H]dihydrotetrabenazine binding: To assess the binding affinity of amphetamine for VMAT2.[9]
-
Inhibition of vesicular [3H]dopamine uptake: To measure how amphetamine affects the ability of VMAT2 to sequester dopamine.[9]
-
Release of preloaded [3H]dopamine: To determine if amphetamine can directly cause the release of dopamine from isolated vesicles.[9]
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate key molecular interactions and experimental processes.
References
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. Drugs, Brains, and Behavior: The Science of Addiction: Drugs and the Brain | NIDA [nida.nih.gov]
- 4. 4.5 Substance Use and Abuse - Psychology 2e | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 8. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 9. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amphetamine-induced release of dopamine in primate prefrontal cortex and striatum: striking differences in magnitude and timecourse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dopaminergic response to graded dopamine concentration elicited by four amphetamine doses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jneurosci.org [jneurosci.org]
The Nexus of Action: An In-Depth Guide to the Cellular and Molecular Targets of Amphetamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Amphetamine, a potent central nervous system stimulant, exerts its profound neurochemical and behavioral effects through a complex interplay with a specific set of cellular and molecular targets. Primarily, its actions are mediated by its interaction with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). Beyond simple reuptake inhibition, amphetamine serves as a substrate for these transporters, leading to a reversal of their function and subsequent efflux of neurotransmitters. Furthermore, amphetamine engages with the vesicular monoamine transporter 2 (VMAT2) and the intracellular G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1), to orchestrate a multifaceted disruption of monoaminergic homeostasis. This guide provides a detailed examination of these targets, the intracellular signaling cascades they trigger, quantitative data on their interactions, and the experimental protocols used to elucidate these mechanisms.
Primary Molecular Targets of Amphetamine
Amphetamine's pharmacological profile is defined by its ability to increase synaptic concentrations of dopamine, norepinephrine, and serotonin.[1] This is achieved through its direct interaction with and manipulation of several key proteins involved in neurotransmitter transport and signaling.
Plasma Membrane Monoamine Transporters (DAT, NET, and SERT)
The primary molecular targets for amphetamine are the plasma membrane monoamine transporters.[2] These proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal.[2] Amphetamine and its derivatives act as substrates for these transporters.[2]
The interaction of amphetamine with these transporters is multifaceted:
-
Competitive Reuptake Inhibition: Amphetamine competes with endogenous monoamines for binding to the transporters, thereby inhibiting their reuptake from the synapse.[3]
-
Transporter-Mediated Efflux (Reverse Transport): Upon being transported into the presynaptic neuron by DAT, NET, or SERT, amphetamine induces a conformational change in the transporter, causing it to reverse its direction of transport.[1][2] This results in the non-vesicular release (efflux) of monoamines from the cytoplasm into the synaptic cleft.[2]
Vesicular Monoamine Transporter 2 (VMAT2)
Once inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release.[4] Amphetamine disrupts the proton gradient necessary for VMAT2 function and also acts as a competitive substrate, leading to the depletion of vesicular monoamine stores and a significant increase in their cytosolic concentration.[1][5] This elevation of cytoplasmic monoamines creates a larger pool available for reverse transport by DAT, NET, and SERT.
Trace Amine-Associated Receptor 1 (TAAR1)
Amphetamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR).[6][7] Activation of TAAR1 by amphetamine initiates intracellular signaling cascades that further modulate the activity of monoamine transporters.[7][8] TAAR1 signaling can lead to the phosphorylation of DAT, which can result in either the internalization of the transporter (a form of non-competitive reuptake inhibition) or the induction of reverse transport.[3][9]
Intracellular Signaling Pathways
The binding of amphetamine to its molecular targets, particularly TAAR1, triggers a cascade of intracellular signaling events that are crucial for its overall effect.
TAAR1-Mediated Signaling
Recent research has defined TAAR1 as a critical intracellular target for amphetamines.[7][8] Upon activation by amphetamine, TAAR1 couples to at least two distinct G-protein alpha subunits:
-
Gαs (G-stimulatory): This coupling leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[7][8] PKA activation appears to occur throughout the cell.[7][8]
-
Gα13: This pathway results in the activation of the small GTPase RhoA.[7][8] RhoA activation is more localized, occurring predominantly near the endoplasmic reticulum.[7][8] The activation of RhoA is linked to the endocytosis (internalization) of both the dopamine transporter (DAT) and the glutamate transporter (EAAT3).[8][10]
Other Kinase Involvement
In addition to PKA and RhoA, other protein kinases are implicated in the actions of amphetamine:
-
Protein Kinase C (PKC): PKC-mediated phosphorylation of DAT can also induce reverse transporter function and dopamine efflux.[2][3]
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): Amphetamine administration leads to an increase in CaMKII activity, which is necessary for DAT trafficking.[2]
Quantitative Data: Transporter Interaction
The affinity and potency of amphetamine for the different monoamine transporters are key determinants of its pharmacological and behavioral effects. The following table summarizes reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for d-amphetamine. It is important to note that values can vary between studies due to different experimental conditions and preparations (e.g., cell lines vs. synaptosomes, human vs. rodent transporters).[11]
| Target Transporter | Parameter | Value (µM) | Species | Reference |
| Dopamine Transporter (DAT) | Ki | ~0.6 | Human | [11] |
| Ki | 0.034 | Rat | [11] | |
| Norepinephrine Transporter (NET) | Ki | 0.07 - 0.1 | Human | [11] |
| Ki | 0.039 | Rat | [11] | |
| Serotonin Transporter (SERT) | Ki | 20 - 40 | Human | [11] |
| Ki | 3.8 | Rat | [11] |
Ki (Inhibition constant) represents the concentration of a drug that will bind to 50% of the transporters in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Amphetamine's mechanism at the presynaptic terminal.
Caption: Intracellular signaling cascade via TAAR1 activation.
Experimental Workflows
Caption: Workflow for in-vivo microdialysis experiments.
Caption: Workflow for Fast-Scan Cyclic Voltammetry.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol allows for the measurement of extracellular neurotransmitter concentrations in the brain of a freely moving animal.
1. Materials and Reagents:
-
Stereotaxic apparatus
-
Guide cannulae and microdialysis probes (e.g., CMA Microdialysis)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), freshly prepared and filtered
-
Amphetamine solution for injection
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
2. Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens, striatum). Allow the animal to recover for several days.[12]
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1 µL/min).[13] Allow for a 1-2 hour equilibration period for the tissue to stabilize.[14]
-
Baseline Collection: Begin collecting dialysate samples into vials, typically in 10-20 minute fractions.[13][14] Collect at least 3-5 baseline samples to ensure a stable baseline neurotransmitter level.
-
Amphetamine Administration: Administer amphetamine via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate samples for 2-3 hours post-injection to monitor the drug-induced changes in neurotransmitter levels.[14]
-
Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentration of dopamine, norepinephrine, and/or serotonin.[14] Data are typically expressed as a percentage change from the average baseline concentration.
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement
FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations with high temporal and spatial resolution.[15][16]
1. Materials and Reagents:
-
Vibratome for slicing brain tissue
-
Carbon-fiber microelectrodes
-
Bipolar stimulating electrode
-
Voltammetry amplifier and data acquisition system (e.g., Digitimer NL800A)
-
Perfusion chamber for brain slices
-
Oxygenated aCSF
-
Amphetamine solution
2. Procedure:
-
Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) from a rodent brain.[15]
-
Electrode Placement: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Under a microscope, lower a carbon-fiber microelectrode and a stimulating electrode into the striatum.[15]
-
Measurement: Apply a triangular voltage waveform to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and repeat every 100 ms.[15] This waveform oxidizes and then reduces dopamine at the electrode surface, generating a characteristic current.
-
Evoked Release: Deliver a brief electrical pulse through the stimulating electrode to evoke dopamine release from nearby terminals. Record the resulting change in current.[15]
-
Baseline Recording: Record several stable, electrically-evoked dopamine release events to establish a baseline.
-
Amphetamine Application: Switch the perfusion solution to one containing a known concentration of amphetamine.[15]
-
Post-Drug Recording: After a period of drug perfusion, repeat the electrical stimulation and recording to measure amphetamine's effect on dopamine release and uptake kinetics. The increase in the peak signal reflects enhanced release, while a slowing of the signal decay rate indicates uptake inhibition.[15]
Radioligand Binding Assay for Transporter Affinity
This protocol is used to determine the binding affinity (Ki) of amphetamine for a specific monoamine transporter.
1. Materials and Reagents:
-
Cell membranes prepared from cells expressing the human transporter of interest (DAT, NET, or SERT) or brain tissue homogenates.
-
A specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT).
-
Unlabeled amphetamine in a range of concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Cell harvester or vacuum filtration manifold.
-
Liquid scintillation counter and scintillation fluid.
2. Procedure:
-
Reaction Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled amphetamine (the "competitor"). Include tubes for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known potent inhibitor, like cocaine, to block all specific binding).
-
Incubation: Incubate the tubes at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound or non-specifically trapped radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate "specific binding" by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the amphetamine concentration to generate a competition curve. From this curve, the IC50 (the concentration of amphetamine that inhibits 50% of the specific radioligand binding) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[17]
Conclusion
The actions of amphetamine are the result of a sophisticated and coordinated assault on the machinery of monoaminergic neurotransmission. Its ability to not only block reuptake but also to induce transporter-mediated efflux, disrupt vesicular storage, and activate intracellular signaling cascades via TAAR1 highlights its multifaceted nature. A thorough understanding of these cellular and molecular targets is paramount for the development of novel therapeutics for conditions like ADHD and for comprehending the neurobiological underpinnings of stimulant abuse and addiction. The experimental protocols detailed herein represent the foundational tools that continue to illuminate the complex pharmacology of this important psychostimulant.
References
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amphetamine - Wikipedia [en.wikipedia.org]
- 7. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo microdialysis [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amphetamine Derivatives: Structures, Pharmacology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphetamine and its derivatives represent a broad class of synthetic psychoactive compounds that exert profound effects on the central nervous system (CNS).[1] Based on the core phenethylamine structure, these molecules are renowned for their stimulant, euphoriant, and anorectic properties.[2] The archetypal compound, amphetamine, was first synthesized in 1887, with its pharmacological significance being recognized in the 1930s.[1] Since then, countless structural modifications have been made to the amphetamine scaffold, yielding a vast array of derivatives with diverse pharmacological profiles, ranging from therapeutic agents for ADHD and narcolepsy to substances of abuse.[1][2]
This technical guide provides an in-depth exploration of amphetamine derivatives, focusing on their chemical structures, structure-activity relationships (SAR), and the experimental protocols used for their characterization. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of these complex compounds.
Core Chemical Structure and Derivatives
The foundational structure of all amphetamine derivatives is α-methylphenethylamine.[3] This core consists of a phenyl ring attached to an ethyl group, which in turn is bonded to an amine group, with a methyl group at the alpha position of the side chain. Modifications to this basic structure at three primary locations—the phenyl ring, the aliphatic side chain, and the terminal amine group—give rise to the wide variety of amphetamine analogs.[3]
-
Phenyl Ring Substitutions: The addition of substituents to the phenyl ring can dramatically alter a compound's potency and selectivity for different monoamine transporters. For instance, para-chloro substitution has been shown to increase potency at the serotonin transporter (SERT).[3] The addition of a methylenedioxy bridge, as seen in 3,4-methylenedioxymethamphetamine (MDMA), also significantly enhances affinity for SERT.
-
Side Chain Modifications: Alterations to the propane side chain, such as the addition of a β-keto group, result in the class of compounds known as cathinones. These modifications generally reduce the potency compared to their amphetamine counterparts.[3]
-
Amine Group Substitutions: N-alkylation (e.g., N-methyl, N-ethyl) can influence a compound's lipophilicity and pharmacological profile. For example, N-methylation of amphetamine produces methamphetamine, which is generally a more potent CNS stimulant.[3]
Structure-Activity Relationships (SAR)
The pharmacological effects of amphetamine derivatives are intrinsically linked to their chemical structure. These compounds primarily interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] The affinity and activity at these transporters are dictated by the specific structural modifications of the amphetamine molecule.
dot
Figure 1: Key structural modification sites on the amphetamine core and their influence on pharmacology.
A fundamental principle of amphetamine SAR is that substitutions on the phenyl ring or the amine group can shift the selectivity of the compound towards different monoamine transporters. For example, while amphetamine and methamphetamine are more potent at DAT and NET, certain ring substitutions can increase their affinity for SERT.[5]
Quantitative Pharmacological Data
The following table summarizes the in vitro potencies (Ki or IC50 values) of several key amphetamine derivatives at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This data allows for a direct comparison of how structural modifications impact transporter inhibition.
| Compound | Substitution | hDAT Ki (μM) | hNET Ki (μM) | hSERT Ki (μM) | Reference(s) |
| d-Amphetamine | None | 0.64 | 0.07 | 38 | [5] |
| Methamphetamine | N-methyl | ~0.082 | ~0.0013 | ~20.7 | [5] |
| MDMA | 3,4-methylenedioxy, N-methyl | - | - | - | - |
| p-Chloroamphetamine | 4-chloro | - | - | - | - |
| N-Ethylamphetamine | N-ethyl | - | - | - | - |
| Cathinone | β-keto | - | - | - | - |
Mechanism of Action and Signaling Pathways
Amphetamine derivatives exert their effects primarily by acting as substrates for monoamine transporters. They are transported into the presynaptic neuron, which leads to a reversal of the transporter's function, causing the efflux of neurotransmitters (dopamine, norepinephrine, and/or serotonin) from the cytoplasm into the synaptic cleft.[6] This surge in synaptic monoamine concentrations is responsible for the profound psychostimulant effects.
The downstream signaling cascade, particularly following dopamine D1 receptor activation, involves the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neural plasticity and addiction-related gene expression.[1][7]
dot
Figure 2: Simplified signaling cascade following amphetamine-induced dopamine release and D1 receptor activation.
Experimental Protocols
Characterizing the pharmacological profile of amphetamine derivatives requires a suite of specialized in vitro and in vivo assays.
Protocol 1: Synaptosome Preparation and Neurotransmitter Uptake Assay
This in vitro assay measures a compound's ability to inhibit the reuptake of a radiolabeled neurotransmitter into presynaptic terminals (synaptosomes).
dot
Figure 3: Experimental workflow for a neurotransmitter uptake assay using synaptosomes.
Methodology:
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest (e.g., rat striatum for DAT) and place it in ice-cold 0.32 M sucrose solution.
-
Homogenize the tissue gently in a glass-Teflon homogenizer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological assay buffer (e.g., Krebs-HEPES) and determine the protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test amphetamine derivative or a known inhibitor (to define non-specific uptake) for a set time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the synaptosomes (containing internalized radiolabel) from the buffer.
-
Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake at each drug concentration by subtracting the non-specific uptake from the total uptake.
-
Plot the percent inhibition of specific uptake versus the log of the drug concentration to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a compound for the transporter by assessing its ability to compete with a radiolabeled ligand that binds specifically to the transporter.
Methodology:
-
Membrane Preparation:
-
Prepare membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with hDAT) or from brain tissue rich in the transporter (e.g., striatum for DAT).
-
Homogenize cells/tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (the amphetamine derivative).
-
To determine non-specific binding, a parallel set of reactions is prepared containing a high concentration of a known, potent inhibitor (e.g., cocaine for DAT).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration, similar to the uptake assay, to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters and measure the retained radioactivity via scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Analyze the competition curve using non-linear regression to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The study of amphetamine derivatives is a dynamic field with significant implications for both therapeutic development and public health. A thorough understanding of their structure-activity relationships, mechanisms of action, and the experimental methods used to evaluate them is crucial for professionals in neuroscience and drug discovery. This guide provides a foundational overview of these key areas, offering detailed protocols and conceptual frameworks to aid researchers in their investigations of this complex and important class of compounds.
References
- 1. Adderall - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative model of amphetamine action on the 5-HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. Addiction - Wikipedia [en.wikipedia.org]
The Core Structure-Activity Relationships of Substituted Amphetamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted amphetamines represent a vast and pharmacologically diverse class of psychoactive compounds. Their structure-activity relationships (SAR) have been the subject of extensive research, driven by their therapeutic potential and their prevalence as substances of abuse. This technical guide provides an in-depth analysis of the core SAR principles governing the interaction of substituted amphetamines with their primary molecular targets, details the experimental protocols used to characterize these interactions, and visualizes the key signaling pathways involved.
Core Molecular Targets and Structure-Activity Relationships
The pharmacological effects of substituted amphetamines are primarily mediated by their interactions with monoamine transporters and specific G-protein coupled receptors. The affinity and activity at these targets are exquisitely sensitive to the nature and position of substituents on the phenethylamine scaffold.
Monoamine Transporters: DAT, NET, and SERT
The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are the primary targets for the majority of substituted amphetamines. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling cascade. Substituted amphetamines can act as either inhibitors of reuptake or as substrates for the transporters, inducing reverse transport (efflux) of the endogenous neurotransmitter.
The selectivity of a given compound for DAT, NET, or SERT is a critical determinant of its psychoactive and physiological effects. Generally, compounds with high affinity for DAT and NET are potent psychostimulants, while those with significant SERT activity often exhibit empathogenic or psychedelic properties.
Table 1: Quantitative Structure-Activity Relationships of Substituted Amphetamines at Monoamine Transporters
| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |
| Amphetamine | Unsubstituted | 600 | 70-100 | 20,000-40,000 | ~0.02 |
| Methamphetamine | N-methyl | 600 | 100 | 20,000-40,000 | ~0.02 |
| MDMA | 3,4-methylenedioxy, N-methyl | 8,290 | 1,190 | 2,410 | 3.44 |
| p-Chloroamphetamine (PCA) | 4-chloro | - | - | - | - |
| 4-Fluoroamphetamine (4-FA) | 4-fluoro | - | - | - | - |
Note: Ki values can vary between studies and experimental conditions. The data presented here are representative values from the literature. The DAT/SERT selectivity ratio is calculated as (1/SERT Ki) / (1/DAT Ki).
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is an intracellular G-protein coupled receptor that has emerged as a key modulator of monoamine neurotransmission. Amphetamine and its analogs are agonists at TAAR1.[1] Activation of TAAR1 can lead to a variety of downstream effects, including the phosphorylation of monoamine transporters, which can alter their function.[1] TAAR1 signaling is complex and can involve coupling to different G-protein subtypes, including Gs and Gq.
Serotonin 2A Receptor (5-HT2A)
The 5-HT2A receptor is a Gq/11-coupled GPCR that is the primary molecular target for classic psychedelic hallucinogens. Substituted amphetamines with a 2,5-dimethoxy-4-substituted phenyl ring pattern, such as the "2C" series and their amphetamine counterparts (e.g., DOI, DOB), are potent 5-HT2A agonists. Activation of this receptor is believed to be responsible for the profound alterations in perception, cognition, and mood associated with these compounds. The structure-activity relationships at the 5-HT2A receptor are distinct from those at the monoamine transporters.
Table 2: Binding Affinities and Functional Potencies of Psychedelic Amphetamines at the 5-HT2A Receptor
| Compound | Substitution | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| 2C-B | 2,5-dimethoxy-4-bromo | 8 | - |
| 2C-I | 2,5-dimethoxy-4-iodo | - | - |
| DOI | 2,5-dimethoxy-4-iodo (amphetamine) | - | - |
| DOB | 2,5-dimethoxy-4-bromo (amphetamine) | - | - |
Note: Data for this table is compiled from various sources and is intended to be representative. Ki and EC50 values can vary depending on the specific assay used.
Experimental Protocols
The characterization of substituted amphetamines requires a suite of in vitro assays to determine their affinity and functional activity at their molecular targets.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor or transporter. The assay involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the target.
Protocol for DAT Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: A suitable buffer, such as Krebs-HEPES buffer (pH 7.4), is used.
-
Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.
-
Separation: After incubation to equilibrium, bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Protocol for [³H]Dopamine Uptake Assay in HEK293-hDAT Cells:
-
Cell Culture: HEK293 cells stably expressing hDAT are cultured to near confluence in 96-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound in assay buffer.
-
Uptake Initiation: Uptake is initiated by the addition of a fixed concentration of [³H]dopamine.
-
Termination: After a short incubation period (typically a few minutes), uptake is terminated by rapid washing with ice-cold buffer.
-
Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is quantified by scintillation counting.
-
Data Analysis: The IC50 value for the inhibition of dopamine uptake is determined.
Neurotransmitter Release (Efflux) Assays
Neurotransmitter release assays are used to determine if a compound acts as a substrate for a transporter, inducing reverse transport.
Protocol for [³H]Neurotransmitter Release Assay using Synaptosomes:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT).
-
Loading: Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Superfusion: The loaded synaptosomes are placed in a superfusion system and continuously washed with buffer to establish a stable baseline of radioactivity.
-
Stimulation: The synaptosomes are then exposed to varying concentrations of the test compound.
-
Fraction Collection: Superfusate fractions are collected at regular intervals.
-
Quantification: The radioactivity in each fraction is quantified by scintillation counting.
-
Data Analysis: The ability of the test compound to evoke release of the radiolabeled neurotransmitter is quantified, and an EC50 value for release is determined.
Visualization of Signaling Pathways and Workflows
TAAR1 Signaling Pathway
The activation of TAAR1 by amphetamines initiates a complex intracellular signaling cascade that modulates monoamine transporter function.
Caption: Amphetamine-induced TAAR1 signaling cascade.
5-HT2A Receptor Signaling Pathway
Psychedelic amphetamines activate the 5-HT2A receptor, leading to the activation of the Gq signaling pathway and downstream effectors.
Caption: Psychedelic amphetamine-induced 5-HT2A receptor signaling.
Experimental Workflow for Characterization of Novel Substituted Amphetamines
The in vitro characterization of a novel substituted amphetamine follows a logical progression of experiments to determine its pharmacological profile.
Caption: Experimental workflow for novel amphetamine characterization.
References
Methodological & Application
Application Notes and Protocols for Amphetamine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common protocols for amphetamine administration in rodent models. The information is intended to guide researchers in designing and executing experiments to study the behavioral, neurochemical, and molecular effects of amphetamine.
Data Presentation: Quantitative Data Summary
The following tables summarize typical dosage ranges and administration details for various experimental paradigms involving amphetamine in rats and mice. It is important to note that optimal doses can vary depending on the specific strain, age, and sex of the animal, as well as the experimental objectives.
Table 1: Amphetamine Dosages for Locomotor Activity Studies
| Rodent Model | Route of Administration | Acute Dose Range (mg/kg) | Chronic Dose Range (mg/kg) | Notes |
| Rat | Intraperitoneal (i.p.) | 0.5 - 5.0 | 1.0 - 5.0 (escalating doses) | Lower doses typically induce hyperlocomotion, while higher doses can lead to stereotyped behaviors. |
| Mouse | Intraperitoneal (i.p.) | 1.0 - 10.0 | 1.0 - 5.0 (repeated daily) | Mice may require slightly higher doses than rats to elicit similar behavioral effects. |
| Rat/Mouse | Subcutaneous (s.c.) | 0.5 - 5.0 | 1.0 - 5.0 (repeated daily) | Provides a slower absorption rate compared to i.p. injection. |
Table 2: Amphetamine Dosages for Conditioned Place Preference (CPP) Studies
| Rodent Model | Route of Administration | Conditioning Dose Range (mg/kg) | Number of Conditioning Sessions | Notes |
| Rat | Intraperitoneal (i.p.) | 0.1 - 2.0 | 2 - 4 pairings | Lower doses are often sufficient to establish a place preference. |
| Mouse | Intraperitoneal (i.p.) | 1.0 - 5.0 | 2 - 4 pairings | C57BL/6 mice are a commonly used strain for this paradigm. |
| Rat/Mouse | Subcutaneous (s.c.) | 0.5 - 3.0 | 2 - 4 pairings |
Table 3: Amphetamine Dosages for Self-Administration Studies
| Rodent Model | Route of Administration | Unit Dose Range (mg/kg/infusion) | Reinforcement Schedule | Notes |
| Rat | Intravenous (i.v.) | 0.03 - 0.1 | Fixed Ratio (FR), Progressive Ratio (PR) | Requires surgical implantation of an intravenous catheter. |
| Mouse | Intravenous (i.v.) | 0.05 - 0.2 | Fixed Ratio (FR), Progressive Ratio (PR) | Technically more challenging in mice due to smaller vessel size. |
Table 4: Amphetamine Dosages for Sensitization Studies
| Rodent Model | Route of Administration | Sensitization Dose Range (mg/kg) | Administration Schedule | Withdrawal Period | Challenge Dose (mg/kg) |
| Rat | Intraperitoneal (i.p.) | 1.0 - 5.0 (escalating) | Daily or intermittently for 5-14 days | 7 - 21 days | 0.5 - 2.5 |
| Mouse | Intraperitoneal (i.p.) | 1.0 - 2.5 | Daily for 5-7 days | 3 - 7 days | 1.0 - 2.5 |
Experimental Protocols
Amphetamine Administration Protocols
This is the most common route for systemic amphetamine administration in rodents.
Materials:
-
d-amphetamine sulfate
-
Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
Procedure:
-
Drug Preparation: Dissolve d-amphetamine sulfate in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Handling: Weigh the animal to calculate the correct injection volume. Gently restrain the rodent. For rats, a two-person technique is often preferred, with one person restraining and the other injecting. For mice, a one-person technique is common.
-
Injection Site: The injection site is typically in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper placement. Inject the solution slowly.
-
Post-injection: Withdraw the needle and return the animal to its home cage or experimental apparatus. Monitor the animal for any adverse reactions.
This route provides a slower and more sustained release of the drug compared to i.p. injection.
Materials:
-
Same as for i.p. injection.
Procedure:
-
Drug Preparation: Prepare the amphetamine solution as described for i.p. injection.
-
Animal Handling: Weigh and restrain the animal.
-
Injection Site: The injection is typically administered under the loose skin on the back, between the shoulder blades.
-
Injection: Gently lift the skin to form a "tent." Insert the needle into the base of the tented skin, parallel to the body. Aspirate briefly to check for blood. Inject the solution, which will form a small bolus under the skin.
-
Post-injection: Withdraw the needle and gently massage the area to aid in dispersal. Return the animal to its cage and monitor.
This method is used for direct oral administration of a precise dose.
Materials:
-
d-amphetamine sulfate
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Flexible gavage needle (20-22 gauge for mice, 16-18 gauge for rats)
-
Syringe
-
Animal scale
Procedure:
-
Drug Preparation: Prepare the amphetamine solution or suspension in the chosen vehicle.
-
Animal Handling: Weigh the animal. Gently but firmly restrain the animal to prevent movement of the head and neck.
-
Gavage: Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the solution.
-
Post-administration: Carefully remove the gavage needle and return the animal to its cage. Monitor for any signs of distress, such as difficulty breathing.
Behavioral Testing Protocols
This test measures the stimulant effects of amphetamine on spontaneous movement.
Materials:
-
Open-field arena equipped with photobeam detectors or a video tracking system
-
Amphetamine solution and vehicle
-
Syringes and needles for administration
Procedure:
-
Habituation: Place the animal in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment.
-
Administration: Remove the animal from the arena, administer the amphetamine or vehicle via the chosen route (e.g., i.p.).
-
Testing: Immediately return the animal to the arena and record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.
This paradigm assesses the rewarding properties of amphetamine by pairing its effects with a specific environment.
Materials:
-
CPP apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
-
Amphetamine solution and vehicle
-
Syringes and needles for administration
Procedure:
-
Pre-conditioning (Baseline): On Day 1, place the animal in the central compartment (if applicable) and allow it to freely explore all chambers for 15-20 minutes. Record the time spent in each chamber to establish any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer amphetamine and confine the animal to one of the main chambers for 30-45 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other main chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Test): On the day after the last conditioning session, place the animal in the central compartment and allow it to freely explore all chambers for 15-20 minutes in a drug-free state. Record the time spent in each chamber.
-
Data Analysis: An increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.
Neurochemical Analysis Protocol
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., with a 2-4 mm membrane length and a 6-20 kDa molecular weight cutoff)
-
Guide cannula (for chronic implantations)
-
Surgical instruments
-
Dental cement
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF) (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Amphetamine Administration: Administer amphetamine via the desired route.
-
Post-administration Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline levels.
Mandatory Visualizations
Signaling Pathways
Caption: Amphetamine's mechanism of action and downstream signaling cascade.
Experimental Workflows
Caption: Workflow for a typical locomotor activity experiment.
Caption: Workflow for a conditioned place preference (CPP) experiment.
Caption: Workflow for an in vivo microdialysis experiment.
Application Notes and Protocols for Assessing Amphetamine's Stimulant Effects
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the stimulant effects of amphetamine using common behavioral assays. The described methods—locomotor activity, stereotypy, and conditioned place preference—are fundamental tools in preclinical psychopharmacology.
Locomotor Activity Assay
Application: The locomotor activity assay is a primary method to quantify the general stimulant effects of amphetamine on spontaneous movement in rodents. It is widely used to screen for the stimulant properties of novel compounds and to study the mechanisms underlying psychostimulant-induced hyperlocomotion.
Principle: This assay measures the ambulatory movements of an animal in a novel environment. Amphetamine, a central nervous system stimulant, characteristically increases locomotor activity in a dose-dependent manner. This is primarily mediated by its action on the dopamine and norepinephrine systems in the brain.[1][2][3][4][5] At therapeutic doses, amphetamine can enhance cognitive functions like wakefulness and attention, while higher doses lead to significant hyperlocomotion.[1]
Experimental Protocol
Materials:
-
Open field arena (e.g., 40 x 40 cm acrylic box)
-
Automated activity monitoring system with infrared beams or video tracking software
-
Amphetamine solution (d-amphetamine sulfate dissolved in 0.9% saline)
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., C57BL/6 mice or Lister-hooded rats)
-
Syringes and needles for injection (e.g., intraperitoneal, i.p.)
Procedure:
-
Acclimation: House the animals in the testing facility for at least 24 hours before the experiment to minimize stress. Handle the mice for a few days leading up to the test to habituate them to the experimenter.[6][7]
-
Habituation: On the test day, allow the animals to acclimate to the testing room for at least one hour.[7] Place each animal individually into the open field arena for a 30-60 minute habituation period to allow for exploration and for baseline activity to stabilize.[8][9]
-
Drug Administration: Following the habituation period, administer the appropriate dose of amphetamine or saline vehicle via the chosen route of administration (e.g., i.p.).
-
Data Recording: Immediately after injection, return the animal to the open field arena and record locomotor activity for a period of 45 to 90 minutes.[7][8] Activity is typically measured in 5-minute bins to observe the time course of the drug's effect.[8]
-
Data Analysis: The primary dependent measure is the total distance traveled or the number of ambulatory beam breaks. Data is often presented as a time course of activity and as a total cumulative activity over the recording period. Statistical analysis, such as a two-way ANOVA, can be used to compare the effects of different doses of amphetamine over time.[7]
Quantitative Data Summary
| Dose (mg/kg) | Animal Model | Effect on Locomotor Activity | Reference |
| 2 | C57BL/6 mice | Significant increase, peak between 30-60 min | [6] |
| 2.0 | M5+/+ and M5-/- mice | Significant increase in locomotor activity | [10] |
| 4.0 | M5+/+ and M5-/- mice | Further significant increase in locomotor activity | [10] |
| 6 | C57BL/6 mice | Further increase, but interrupted by stereotypy | [6] |
| 12 | C57BL/6 mice | Initial hyperlocomotion, rapidly displaced by stereotypy | [6] |
| 16 | C57BL/6 mice | Initial hyperlocomotion, rapidly displaced by stereotypy | [6] |
| 20 | C57BL/6 mice | Initial hyperlocomotion, rapidly displaced by stereotypy | [6] |
Stereotypy Assay
Application: The stereotypy assay is used to quantify the repetitive, purposeless behaviors induced by high doses of amphetamine. These behaviors are thought to result from the overstimulation of the nigrostriatal dopamine pathway. Assessing stereotypy is crucial for understanding the full dose-response profile of amphetamine and for studying the neural mechanisms of psychostimulant-induced compulsive behaviors.
Principle: Stereotypies are invariant and repetitive motor patterns that are induced by high doses of psychostimulants. In rodents, these behaviors can include sniffing, gnawing, head weaving, and circling. The intensity of stereotypy is typically rated using a scoring system.
Experimental Protocol
Materials:
-
Observation cages or open field arenas
-
Video recording equipment (optional, but recommended for detailed analysis)
-
Amphetamine solution
-
Saline solution
-
Experimental animals
-
Syringes and needles
Procedure:
-
Acclimation and Habituation: Follow the same procedures as for the locomotor activity assay.
-
Drug Administration: Administer a high dose of amphetamine or saline vehicle. Doses that induce stereotypy are typically higher than those that produce maximal hyperlocomotion.[6]
-
Observation and Scoring: Immediately after injection, place the animal in the observation cage. Observe and score the animal's behavior at regular intervals (e.g., every 5-10 minutes) for a period of up to 2 hours.[6] A common rating scale is used to quantify the intensity of stereotyped behaviors.
-
Data Analysis: The primary data are the stereotypy scores over time. The peak stereotypy score and the total stereotypy score can be calculated. Statistical analysis can be used to compare the effects of different treatments.
Stereotypy Rating Scale
| Score | Behavioral Description |
| 0 | Asleep or stationary |
| 1 | Active, but no stereotyped behavior |
| 2 | Repetitive movements of the head or limbs |
| 3 | Continuous sniffing, licking, or gnawing of the cage |
| 4 | Intense, focused stereotypy (e.g., continuous gnawing at a single spot) |
Quantitative Data Summary
| Dose (mg/kg) | Animal Model | Effect on Stereotypy | Reference |
| 2 | C57BL/6 mice | Suppression of baseline focused movements | [6] |
| 6 | C57BL/6 mice | Interruption of locomotion with periods of stereotypy | [6] |
| 12 | C57BL/6 mice | Rapid onset of stereotypic behaviors | [6] |
| 16 | C57BL/6 mice | Significant elevation in time spent in stereotypy | [6] |
| 20 | C57BL/6 mice | Significant elevation in time spent in stereotypy | [6] |
Conditioned Place Preference (CPP)
Application: The conditioned place preference (CPP) paradigm is a widely used behavioral assay to assess the rewarding and reinforcing properties of drugs, including amphetamine. It is a valuable tool in addiction research to study the neural mechanisms of drug reward and to screen for the abuse potential of novel compounds.
Principle: CPP is a form of Pavlovian conditioning where the rewarding effects of a drug are associated with a specific environment. If a drug is rewarding, the animal will spend more time in the environment previously paired with the drug compared to a neutral environment.
Experimental Protocol
Materials:
-
Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
-
Amphetamine solution
-
Saline solution
-
Experimental animals
-
Syringes and needles
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, place the animal in the central chamber (if using a three-chamber apparatus) and allow it to freely explore all chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to determine any initial preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
Conditioning: This phase typically lasts for several days. On "drug" days, administer amphetamine (e.g., 2.5 mg/kg, i.p.) and confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).[11] On "saline" days, administer saline and confine the animal to the other conditioning chamber for the same duration. The order of drug and saline pairings should be counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, the animal is placed back in the central chamber (drug-free state) and allowed to freely explore the entire apparatus for a set period. The time spent in each chamber is recorded.
-
Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates that the drug has rewarding properties.
Quantitative Data Summary
| Drug and Dose | Animal Model | Outcome | Reference |
| Amphetamine (2.5 mg/kg) | Rat | Induced reliable Conditioned Place Preference | [11] |
Visualizations
Caption: Workflow for Locomotor Activity and Stereotypy Assays.
Caption: Workflow for the Conditioned Place Preference Assay.
Caption: Amphetamine's Mechanism of Action on Monoamine Synapses.
References
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. Adderall - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 8. b-neuro.com [b-neuro.com]
- 9. Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Amphetamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of amphetamine in various matrices using High-Performance Liquid Chromatography (HPLC). The described methodology is applicable for both research and routine analysis in forensic toxicology, clinical chemistry, and pharmaceutical drug development. This document outlines sample preparation procedures, chromatographic conditions, method validation, and data analysis.
Introduction
Amphetamine is a potent central nervous system stimulant, and its quantification is crucial in various fields, including clinical and forensic toxicology, and for quality control in pharmaceutical manufacturing. HPLC is a widely used analytical technique for the determination of amphetamine and its derivatives due to its high resolution, sensitivity, and specificity. This note details a robust HPLC method for the reliable quantification of amphetamine.
Experimental Workflow
The overall workflow for the quantification of amphetamine using HPLC involves sample preparation, chromatographic separation, and data analysis.
Caption: Experimental workflow for amphetamine quantification by HPLC.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and enhance analytical sensitivity.[1] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix and the desired level of cleanliness.
a. Liquid-Liquid Extraction (LLE)
LLE is a cost-effective method for extracting amphetamines from biological samples.[2]
-
Protocol:
-
To a 1 mL urine sample, add a suitable internal standard.
-
Adjust the pH of the sample to between 9 and 10.[2]
-
Add 5 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of chloroform:ethyl acetate:ethanol).[1][2]
-
Vortex the mixture for 30 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.[1]
-
Transfer the upper organic layer to a clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 55°C.[1]
-
Reconstitute the residue in the mobile phase for HPLC analysis.[1]
-
b. Solid-Phase Extraction (SPE)
SPE offers higher recovery and cleaner extracts compared to LLE.[1]
-
Protocol:
-
Acidify a 1 mL urine sample to pH 3-4 with formic acid.[1]
-
Condition a Supel™-Select SCX SPE cartridge with 1 mL of 1% formic acid in acetonitrile followed by 1 mL of water.[1]
-
Load the acidified urine sample onto the SPE cartridge.[1]
-
Wash the cartridge with 2 mL of water, followed by 1 mL of 25% methanol.[1]
-
For amphetamine, an intermediate wash with 1 mL of 5 mM dibasic ammonium phosphate in 50% methanol can be used.[1]
-
Elute the analytes with 1 mL of 10% ammonium hydroxide in acetonitrile.[1]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions
The separation of amphetamine and related compounds can be achieved using reversed-phase HPLC. For the separation of enantiomers (d- and l-amphetamine), a chiral stationary phase or pre-column derivatization is required.[1][3]
Table 1: HPLC Methods for Amphetamine Quantification
| Parameter | Method 1: Achiral Separation | Method 2: Chiral Separation (Pre-column Derivatization)[3] | Method 3: Chiral Separation (Chiral Column)[1][4] |
| Stationary Phase | C18 column (e.g., LiChrospher® 60 RP Select B)[5] | C18 column (e.g., Raptor C18)[3] | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V2)[1][4] |
| Mobile Phase | Acetonitrile and ortho-phosphoric acid (pH 2.1) (15:85, v/v)[5] | Gradient elution with water and acetonitrile containing formic acid | Methanol:water (95:5) with 0.1% acetic acid and 0.02% ammonium hydroxide[1] |
| Flow Rate | 1.0 mL/min[5] | 0.5 mL/min | 0.25 mL/min[4] |
| Detection | UV at 205 nm[5] | LC-MS/MS[3] | LC-MS/MS[1][4] |
| Temperature | 40°C[5] | 45°C | 20°C[4] |
Derivatization for Chiral Separation (Optional)
Pre-column derivatization with a chiral reagent allows for the separation of enantiomers on a standard achiral column.[3][6]
-
Protocol using Marfey's Reagent: [3]
-
To 50 µL of the sample, add 10 µL of internal standard and 20 µL of 1M NaHCO₃.
-
Add 100 µL of 0.1% (w/v) Marfey's reagent in acetone.
-
Vortex and heat at 45°C for 1 hour.
-
Cool to room temperature and add 40 µL of 1M HCl.
-
Evaporate to dryness under nitrogen at 45°C.
-
Reconstitute in mobile phase for analysis.
-
Method Validation
A comprehensive validation of the analytical method is essential to ensure reliable and accurate results. The key validation parameters are outlined below.
Caption: Key parameters for HPLC method validation.
Table 2: Method Validation Data for Amphetamine Quantification
| Parameter | Result | Reference |
| Linearity Range | 5.0 – 500.0 µg/mL | [5] |
| 0.16 - 1.00 mg/L (in urine) | [6] | |
| 50 - 5000 ng/mL (in urine) | [3] | |
| Correlation Coefficient (r²) | ≥0.9998 | [7] |
| Precision (%RSD) | <1% for intermediate precision | [7] |
| Accuracy (% Recovery) | 91.3 - 100.2% (in plasma) | |
| 94.8 - 109.8% (in urine) | ||
| Limit of Detection (LOD) | 0.5 µg/mL | [5] |
| 0.18 µg/mL (for amphetamine) | [8] | |
| 0.16 mg/L (in urine) | [6] | |
| Limit of Quantification (LOQ) | 2.365 µg/mL (for amphetamine) | [8] |
| 0.40 mg/L (in urine) | [6] | |
| ≤4 ng/mL | [4] |
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantification of amphetamine by HPLC. The methods described are robust, reliable, and can be adapted to various laboratory settings. Proper sample preparation and method validation are paramount to achieving accurate and reproducible results. The choice between achiral and chiral separation will depend on the specific analytical requirements.
References
- 1. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 2. benthamopen.com [benthamopen.com]
- 3. Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs [restek.com]
- 4. sciex.com [sciex.com]
- 5. repository.ukim.mk [repository.ukim.mk]
- 6. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIMULTANEOUS HPLC DETERMINATION AND VALIDATION OF AMPHETAMINE, METHAMPHETAMINE, CAFFEINE, PARACETAMOL AND THEOPHYLLINE IN ILLICIT SEIZED TABLETS | Semantic Scholar [semanticscholar.org]
Synthesis and purification of novel amphetamine analogues
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Application Notes and Protocols: Using Amphetamine to Model Psychosis in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The administration of amphetamine in rodents is a widely utilized and validated pharmacological model for inducing psychosis-like behaviors, particularly those relevant to the positive symptoms of schizophrenia.[1][2] This model is predicated on the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic systems, especially in the mesolimbic pathway, underlies psychotic symptoms.[3][4] Amphetamine, an indirect dopamine agonist, enhances dopamine release and blocks its reuptake, leading to a hyperdopaminergic state.[5][6] This model is instrumental in preclinical research for screening novel antipsychotic drugs and investigating the neurobiological underpinnings of psychosis.[1][7]
These application notes provide detailed protocols for inducing and assessing psychosis-like behaviors in rodents using amphetamine, summarize key quantitative data, and illustrate the associated neurobiological pathways and experimental workflows.
Data Presentation: Quantitative Parameters for Amphetamine-Induced Psychosis Models
The following tables summarize typical experimental parameters for inducing psychosis-like behaviors in rodents using amphetamine. Dosages and outcomes can vary based on species, strain, age, and specific laboratory conditions.
Table 1: Amphetamine Dosing Regimens for Inducing Psychosis-Like Behaviors in Rats
| Model Type | Amphetamine Dosage (mg/kg) | Route of Administration | Treatment Duration | Primary Behavioral Phenotypes | References |
| Acute Hyperlocomotion | 0.5 - 2.0 | Intraperitoneal (i.p.) | Single injection | Increased locomotor activity | [1][8][9] |
| Acute Stereotypy & PPI Deficit | 2.0 - 5.0 | Intraperitoneal (i.p.) | Single injection | Repetitive, compulsive behaviors (stereotypy); Deficits in prepulse inhibition (PPI) | [1] |
| Sensitization (Chronic) | Escalating doses (e.g., 1-8 mg/kg) or fixed dose (e.g., 1.5 mg/kg) | Intraperitoneal (i.p.) | Daily for 5-7 days, followed by a withdrawal period and a challenge dose | Enhanced locomotor response to a challenge dose; Persistent PPI deficits | [5][10] |
Table 2: Expected Outcomes in Key Behavioral Assays
| Behavioral Assay | Effect of Amphetamine Treatment | Underlying Construct | References |
| Locomotor Activity (Open Field Test) | Increased distance traveled, rearing, and ambulatory time. | Psychomotor agitation, a positive symptom of psychosis. | [2][11] |
| Stereotypy | Increased sniffing, licking, gnawing, and head weaving. | Compulsive and repetitive behaviors seen in psychosis. | [12] |
| Prepulse Inhibition (PPI) of Startle | Disruption/reduction of PPI, i.e., reduced inhibition of the startle response by a preceding weak stimulus. | Sensorimotor gating deficits observed in schizophrenia patients. | [11][12] |
| Social Interaction Test | Reduced time spent in social interaction with a novel conspecific. | Social withdrawal, a negative symptom of schizophrenia. | [1] |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion
This protocol is designed to assess the effects of acute amphetamine administration on locomotor activity, a primary screen for potential antipsychotic compounds.
Materials:
-
D-amphetamine sulfate
-
Sterile saline (0.9% NaCl)
-
Rodents (rats or mice)
-
Open field apparatus (e.g., a square arena with infrared beams or video tracking software)
-
Syringes and needles for injection
Procedure:
-
Habituation: Place the animal in the open field apparatus for 30-60 minutes to allow for acclimation to the novel environment.
-
Drug Administration: Prepare a fresh solution of D-amphetamine sulfate in sterile saline. Administer the appropriate dose (e.g., 0.5-2.0 mg/kg for rats) via intraperitoneal (i.p.) injection. A control group should receive a vehicle (saline) injection of an equivalent volume.
-
Data Collection: Immediately after injection, return the animal to the open field apparatus and record locomotor activity for 60-120 minutes.[13] Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Compare the locomotor activity parameters between the amphetamine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Amphetamine-Induced Stereotypy
This protocol measures the intensity of stereotyped behaviors, which are induced by higher doses of amphetamine.
Materials:
-
D-amphetamine sulfate
-
Sterile saline (0.9% NaCl)
-
Rodents (rats)
-
Observation cages (e.g., standard shoebox cages)
-
Scoring sheet or software for behavioral recording
Procedure:
-
Habituation: Place the animals in individual observation cages for at least 30 minutes prior to injection.
-
Drug Administration: Administer a higher dose of D-amphetamine (e.g., 2.0-5.0 mg/kg, i.p. for rats) or saline to the control group.[1]
-
Behavioral Scoring: At regular intervals (e.g., every 10 minutes for 90-120 minutes) after injection, an observer blind to the treatment conditions should score the intensity of stereotyped behaviors using a rating scale.
Table 3: Example Stereotypy Rating Scale
| Score | Behavioral Description |
| 0 | Asleep or stationary |
| 1 | Active, but no stereotyped behaviors |
| 2 | Increased locomotor activity with some repetitive head movements |
| 3 | Discontinuous stereotyped behaviors (sniffing, licking, head weaving) |
| 4 | Continuous stereotyped behaviors |
| 5 | Continuous stereotyped behaviors with a narrow focus (e.g., licking or gnawing a specific spot) |
| 6 | Dyskinetic, non-purposeful movements |
-
Data Analysis: Analyze the stereotypy scores over time using repeated measures ANOVA to compare the treatment groups.
Protocol 3: Amphetamine-Induced Disruption of Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This protocol details how to assess amphetamine's effect on this process.[14]
Materials:
-
D-amphetamine sulfate
-
Sterile saline (0.9% NaCl)
-
Rodents (rats or mice)
-
PPI apparatus (a startle chamber with a loudspeaker and a sensor to measure the startle response)
Procedure:
-
Drug Administration: Administer D-amphetamine (e.g., 2.0-5.0 mg/kg, i.p. for rats) or saline.[1] Allow for a 15-30 minute pretreatment period before testing.
-
Habituation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weak, non-startling stimulus (prepulse, e.g., 3-12 dB above background) presented 30-120 ms before the strong pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The apparatus records the maximal startle amplitude (Vmax) for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse-pulse trial combination using the formula: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) * 100 ] Compare the %PPI between the amphetamine and vehicle groups using ANOVA. A significant reduction in %PPI in the amphetamine group indicates a sensorimotor gating deficit.
Visualization of Pathways and Workflows
Signaling Pathways
The neurobiological effects of amphetamine that lead to psychosis-like behaviors primarily involve the hyperstimulation of dopamine pathways, with significant modulation by glutamate and serotonin systems.
Caption: Amphetamine's effect on key dopamine pathways.
The diagram above illustrates how amphetamine increases dopamine in critical brain circuits. The mesolimbic pathway (VTA to NAc) is strongly associated with hyperlocomotion, while the nigrostriatal pathway (SNc to Striatum) is linked to stereotyped behaviors.[12] Glutamatergic and serotonergic inputs also modulate these dopamine neurons, and their dysregulation is implicated in psychosis.[15][16][17]
Experimental Workflows
A typical experimental workflow for testing a novel antipsychotic drug using the amphetamine-induced hyperlocomotion model is depicted below.
Caption: Workflow for screening antipsychotics.
The workflow for a sensitization study follows a different timeline, involving repeated drug administration followed by a withdrawal period.
Caption: Amphetamine sensitization study workflow.
The amphetamine-induced psychosis model in animals remains a cornerstone of psychiatric drug discovery and neurobiological research. While it primarily models the positive symptoms of schizophrenia, its robustness, reliability, and strong theoretical basis make it an invaluable tool. By following standardized protocols for behavioral assessment and understanding the underlying neurochemical pathways, researchers can effectively utilize this model to advance our understanding and treatment of psychotic disorders.
References
- 1. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The amphetamine sensitization model of schizophrenia symptoms and its effect on schedule-induced polydipsia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rodent model of Schizophrenia - D-amphetamine induced hyperactivity - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. researchgate.net [researchgate.net]
- 9. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat | Journal of Neuroscience [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acnp.org [acnp.org]
- 13. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Serotonin and Glutamate Interactions in Preclinical Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond the dopamine hypothesis of schizophrenia to three neural networks of psychosis: dopamine, serotonin, and glutamate | CNS Spectrums | Cambridge Core [cambridge.org]
- 17. Psychosis, Schizophrenia, and the Neurotransmitter Networks Dopamine, Serotonin, and Glutamate (Chapter 4) - Stahl's Essential Psychopharmacology [cambridge.org]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity After Amphetamine Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amphetamine, a potent central nervous system stimulant, exerts profound effects on neuronal activity, primarily by augmenting dopaminergic and noradrenergic neurotransmission. Understanding the electrophysiological consequences of amphetamine exposure is crucial for elucidating the mechanisms underlying its therapeutic effects in conditions like ADHD and narcolepsy, as well as its high potential for abuse and addiction. These application notes provide a comprehensive overview of the electrophysiological techniques used to study the impact of amphetamine on neuronal function, along with detailed protocols and the underlying signaling pathways.
Data Presentation: Quantitative Effects of Amphetamine on Neuronal Activity
The following tables summarize the key quantitative findings from electrophysiological studies on the effects of amphetamine.
Table 1: Amphetamine-Induced Changes in Intrinsic Neuronal Properties
| Brain Region | Neuron Type | Amphetamine Treatment | Electrophysiological Parameter | Observed Effect | Reference |
| Nucleus Accumbens | Medium Spiny Neurons | Chronic, intermittent (4 weeks) | Bistable Membrane Potentials | Increased prevalence of neurons exhibiting bistable "up" and "down" states | [1] |
Table 2: Amphetamine-Induced Alterations in Synaptic Plasticity
| Brain Region | Synapse | Amphetamine Treatment | Type of Plasticity | Observed Effect | Reference |
| Ventral Tegmental Area (VTA) | Glutamatergic synapses on dopamine neurons | Acute (1 μM) | Long-Term Depression (LTD) | Complete block of LTD induction | [2][3][4] |
| Hippocampus | CA3 to CA1 | Acute (1 μM) | Long-Term Depression (LTD) | No effect on LTD | [2] |
| Nucleus Accumbens | - | Acute (2.5 mg/kg, s.c.) | Paired-Pulse Ratio (25 Hz stimulation) | No significant change | [5] |
Table 3: Amphetamine's Influence on Synaptic Transmission
| Brain Region | Neuron Type | Amphetamine Treatment | Synaptic Event | Observed Effect | Reference |
| Ventral Tegmental Area (VTA) | Dopamine Neurons | Acute | Excitatory Postsynaptic Currents (EPSCs) | Depression of glutamatergic transmission | [6] |
Experimental Protocols
Protocol 1: In Vivo Intracellular Recording in Amphetamine-Treated Rats
This protocol is adapted from studies investigating the long-term effects of amphetamine on neuronal properties in the prefrontal cortex and nucleus accumbens.[1]
1. Animal Model and Amphetamine Administration:
- Subjects: Male Sprague-Dawley rats (150-175g at the start of treatment).
- Housing: Standard laboratory conditions with ad libitum access to food and water.
- Amphetamine Regimen (Sensitization):
- Option A (Daily): Daily intraperitoneal (i.p.) injections of d-amphetamine sulfate (1-3 mg/kg) for 2-4 weeks.[1]
- Option B (Escalating and Intermittent): Administer amphetamine for 5 consecutive days, with the dose increasing by 0.5 mg/kg daily from an initial dose of 1 mg/kg. This is followed by a 2-day drug-free period. Repeat this weekly cycle for 4 weeks.[1]
- Control Group: Administer saline injections following the same schedule.
- Withdrawal Period: Recordings are typically performed after a withdrawal period (e.g., 2-5 days) following the final injection.
2. Surgical Preparation for In Vivo Recording:
- Anesthetize the rat with a suitable anesthetic (e.g., chloral hydrate or isoflurane).
- Place the animal in a stereotaxic apparatus.
- Perform a craniotomy over the target brain region (e.g., prefrontal cortex or nucleus accumbens).
- Carefully remove the dura mater to expose the cortical surface.
3. Intracellular Recording:
- Use sharp glass microelectrodes filled with a suitable intracellular solution (e.g., 2 M potassium acetate).
- Advance the microelectrode into the target brain region using a microdrive.
- Obtain stable intracellular recordings from single neurons.
- Record spontaneous membrane potential fluctuations, action potentials, and responses to synaptic stimulation.
- For identifying bistable states, record long stretches of spontaneous activity and analyze the membrane potential distribution.[1]
4. Data Acquisition and Analysis:
- Amplify and filter the recorded signals using a suitable amplifier.
- Digitize the data using an A/D converter and store it on a computer.
- Analyze the data using appropriate software to determine firing rates, membrane potential properties, and synaptic responses.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to investigate the acute effects of amphetamine on synaptic transmission and plasticity in brain slices, particularly in the ventral tegmental area (VTA).[2][3][4][6]
1. Brain Slice Preparation:
- Anesthetize a naive rodent (rat or mouse) and rapidly decapitate.
- Quickly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) high-sucrose cutting solution.[7]
- Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., VTA) using a vibratome.[7]
- Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
- Allow the slices to recover at 33°C for at least 30-60 minutes, and then maintain them at room temperature.[7]
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2 mL/min).[7]
- Visualize neurons within the target region using a microscope with infrared differential interference contrast (IR-DIC) optics.
- Pull patch pipettes from borosilicate glass and fill them with an appropriate intracellular solution.
- Establish a whole-cell patch-clamp configuration on a visually identified neuron.
- Record synaptic activity in voltage-clamp or current-clamp mode.
3. Amphetamine Application and Experimental Paradigms:
- Baseline Recording: Record stable baseline synaptic activity (e.g., evoked EPSCs) for a sufficient period (e.g., 10-20 minutes).
- Amphetamine Bath Application: Apply d-amphetamine (e.g., 1-10 µM) to the perfusion bath and record the subsequent changes in synaptic responses.
- Synaptic Plasticity Induction:
- To induce Long-Term Depression (LTD), deliver low-frequency stimulation (e.g., 1 Hz for 5-15 minutes) while depolarizing the postsynaptic neuron.[2][3]
- To test the effect of amphetamine, pre-incubate the slice with the drug for a period (e.g., 15 minutes) before and during the LTD induction protocol.[2]
4. Data Acquisition and Analysis:
- Acquire data using a patch-clamp amplifier, digitize it, and store it for offline analysis.
- Analyze parameters such as the amplitude, frequency, and kinetics of synaptic currents. For plasticity experiments, normalize the response amplitude to the pre-induction baseline.
Signaling Pathways and Visualizations
Amphetamine's effects on neuronal activity are mediated by a complex interplay of intracellular signaling cascades. A primary mechanism involves its interaction with the dopamine transporter (DAT), leading to both the inhibition of dopamine reuptake and the promotion of reverse dopamine transport (efflux).[8]
Amphetamine-Induced Dopamine Transporter (DAT) Internalization
Amphetamine triggers the internalization of DAT through a mechanism dependent on the small GTPase RhoA.[8] This process is initiated after amphetamine enters the neuron.[8]
Caption: Amphetamine entry via DAT activates RhoA, leading to DAT internalization.
Intracellular Signaling Cascades Activated by Amphetamine
Recent evidence indicates that amphetamine acts as an agonist at the intracellular trace amine-associated receptor 1 (TAAR1).[9][10] Activation of TAAR1 by amphetamine engages distinct G-protein signaling pathways, namely Gαs and Gα13, leading to the activation of Protein Kinase A (PKA) and RhoA, respectively.[9]
Caption: Intracellular amphetamine activates TAAR1, initiating Gαs/PKA and Gα13/RhoA signaling.
Experimental Workflow for In Vitro Electrophysiology
The logical flow of an in vitro experiment to test the effects of amphetamine on synaptic plasticity follows a clear sequence of steps from preparation to data analysis.
Caption: Workflow for in vitro electrophysiological analysis of amphetamine effects.
References
- 1. Amphetamine Withdrawal Alters Bistable States and Cellular Coupling in Rat Prefrontal Cortex and Nucleus Accumbens Neurons Recorded In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Amphetamine Depresses Excitatory Synaptic Transmission via Serotonin Receptors in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological recording from Brain Slices Protocol â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 8. pnas.org [pnas.org]
- 9. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Genetic Models for Studying Amphetamine Sensitivity and Response
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the genetic models and experimental protocols utilized to investigate the sensitivity and response to amphetamines. This document details the molecular mechanisms, genetic factors, and behavioral assays crucial for advancing our understanding of amphetamine action and addiction.
Introduction to Genetic Models
Genetic variations play a significant role in individual differences in sensitivity and vulnerability to the effects of amphetamines.[1][2] Animal models, such as mice, rats, and the fruit fly Drosophila melanogaster, are invaluable tools for dissecting the genetic underpinnings of these responses.[1][3][4] These models allow for the identification of candidate genes and the elucidation of molecular pathways that mediate the behavioral and neurochemical effects of amphetamines.
Key Genetic Models:
-
Inbred Mouse Strains: Strains like C57BL/6J and DBA/2J exhibit differential sensitivity to the locomotor-stimulating effects of amphetamine, which can be leveraged for genetic mapping studies.[1][5]
-
Knockout Mice: Mice with targeted deletions of specific genes, such as the dopamine transporter (DAT), are instrumental in understanding the primary targets of amphetamine action.[6] Studies in DAT knockout mice have shown that the dopamine transporter is essential for the releasing action of amphetamine.[6]
-
Drosophila melanogaster (Fruit Fly): The fruit fly offers a powerful, high-throughput system for genetic screens to identify novel genes and pathways involved in amphetamine response due to its genetic tractability and conserved neurobiology.[3][4][7]
-
Caenorhabditis elegans (Nematode): This simple organism allows for the study of basic molecular mechanisms of amphetamine action, particularly on the dopamine system.[8]
Molecular Targets and Signaling Pathways
Amphetamine's primary mechanism of action involves the disruption of monoamine neurotransmitter systems, particularly dopamine (DA).[9][10]
Key Molecular Targets:
-
Dopamine Transporter (DAT): Amphetamine is a substrate for DAT, leading to competitive inhibition of dopamine reuptake and promoting reverse transport (efflux) of dopamine from the presynaptic neuron into the synaptic cleft.[9][10][11][12] Amphetamine can also induce the internalization of DAT, further reducing dopamine uptake capacity.[11][12]
-
Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine disrupts the vesicular storage of dopamine by inhibiting VMAT2, leading to an increase in cytosolic dopamine levels.[9][13][14]
-
Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is an agonist for this intracellular G-protein coupled receptor.[14][15][16] Activation of TAAR1 modulates dopamine transporter function and contributes to the effects of amphetamine.[15][16][17]
Signaling Pathway Diagram
Quantitative Data Presentation
Table 1: Amphetamine-Induced Locomotor Activity in Different Mouse Strains
| Inbred Strain | Amphetamine Dose (mg/kg) | Locomotor Response (Distance traveled in cm) | Reference |
| C57BL/6J | 2.0 | Increased | [1] |
| DBA/2J | 2.0 | Less sensitive to increase than C57BL/6J | [1] |
| M5 Receptor Knockout | 2.0 | Enhanced hyperlocomotion compared to wildtype | [18][19] |
| Dopamine D1 Receptor-deficient | 1.0 | No locomotor stimulation or sensitization | [20] |
Table 2: Quantitative Trait Loci (QTL) Associated with Amphetamine Response
| Trait | Organism | Chromosome | Locus | Reference |
| Amphetamine-Induced Locomotion | Rat | 3 | LRSmax = 21.3 | [21] |
| Methamphetamine-Induced Locomotion | Mouse | 11 | 79-109 Mb | [22][23] |
| Methamphetamine Consumption | Mouse | 10 | Contains Taar1 gene | [24][25] |
| Methamphetamine Sensitivity | Mouse | 1 | Meth1 | [26] |
Experimental Protocols
Protocol 1: Amphetamine-Induced Locomotor Activity Assay in Mice
This protocol measures the stimulant effects of amphetamine by quantifying locomotor activity.
Materials:
-
Open-field activity chambers equipped with infrared beams
-
Amphetamine sulfate
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Experimental mice (e.g., C57BL/6J)
Procedure:
-
Habituation: Place individual mice into the open-field chambers and allow them to habituate for 60 minutes.[27]
-
Drug Administration: Following habituation, administer either amphetamine (e.g., 1-2 mg/kg, i.p.) or saline to the mice.[18][27]
-
Data Recording: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified period (e.g., 60-120 minutes).[27]
-
Data Analysis: Analyze the locomotor data by comparing the activity of the amphetamine-treated group to the saline-treated control group.
Protocol 2: Conditioned Place Preference (CPP) Assay in Mice
This assay assesses the rewarding properties of amphetamine by measuring the animal's preference for an environment previously paired with the drug.[28][29]
Materials:
-
Conditioned place preference apparatus (typically a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
Amphetamine sulfate
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for i.p. injection
-
Experimental mice
Procedure:
-
Pre-conditioning (Baseline Preference): On Day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes. Record the time spent in each chamber to determine any initial bias.
-
Conditioning Phase (Days 2-7):
-
On alternate days, administer amphetamine (e.g., 0.5-2 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.[25]
-
On the intervening days, administer saline and confine the mouse to the opposite chamber for 30 minutes. The drug-paired and saline-paired chambers should be counterbalanced across animals.
-
-
Post-conditioning (Preference Test): On Day 8, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes in a drug-free state. Record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding effects.
Experimental Workflow Diagram
Conclusion
The use of diverse genetic models, from invertebrates to mammals, has been pivotal in advancing our understanding of amphetamine sensitivity and response. The detailed protocols and signaling pathways described herein provide a framework for researchers to investigate the genetic and molecular basis of amphetamine action. This knowledge is essential for the development of novel therapeutic strategies for amphetamine addiction and related psychiatric disorders.
References
- 1. Behavioral Genetic Contributions to the Study of Addiction-Related Amphetamine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Factors Modulating the Response to Stimulant Drugs in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of <i>Drosophila</i> to Understand Psychostimulant Responses [agris.fao.org]
- 4. scispace.com [scispace.com]
- 5. Drug abuse (Chapter 27) - Behavioral Genetics of the Mouse [cambridge.org]
- 6. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter | Journal of Neuroscience [jneurosci.org]
- 7. Frontiers | Functional Genomic Analysis of Amphetamine Sensitivity in Drosophila [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. Amphetamine-induced loss of human dopamine transporter activity: an internalization-dependent and cocaine-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adderall - Wikipedia [en.wikipedia.org]
- 14. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 15. Amphetamine - Wikipedia [en.wikipedia.org]
- 16. Dopamine - Wikipedia [en.wikipedia.org]
- 17. frontiersin.org [frontiersin.org]
- 18. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Restoration of amphetamine-induced locomotor sensitization in dopamine D1 receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative trait locus analysis identifies rat genomic regions related to amphetamine-induced locomotion and Galpha(i3) levels in nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Congenic dissection of a major QTL for methamphetamine sensitivity implicates epistasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Congenic dissection of a major QTL for methamphetamine sensitivity implicates epistasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of Treatment Targets in a Genetic Mouse Model of Voluntary Methamphetamine Drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | An animal model of differential genetic risk for methamphetamine intake [frontiersin.org]
- 26. Genome-wide association for methamphetamine sensitivity in an advanced intercross mouse line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Amphetamine Induces Sex-Dependent Loss of the Striatal Dopamine Transporter in Sensitized Mice | eNeuro [eneuro.org]
- 28. youtube.com [youtube.com]
- 29. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Improving the yield of amphetamine synthesis reactions
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Troubleshooting inconsistent results in amphetamine behavioral experiments
This technical support center provides troubleshooting guidance and standardized protocols for researchers conducting behavioral experiments with amphetamine. The information is designed to address common sources of variability and inconsistency, ensuring more robust and reproducible results.
Troubleshooting Guide & FAQs
This section addresses frequently encountered issues in a question-and-answer format, providing potential causes and actionable solutions.
Question: Why am I observing high variability in locomotor activity between my subjects after amphetamine administration?
Answer: High variability in locomotor response to amphetamine is a common issue and can stem from several factors:
-
Genetic Background: Different rodent strains can exhibit varied sensitivity to amphetamine's locomotor-stimulating effects. For example, the genetic background of mouse strains can significantly impact their locomotor response to amphetamine.
-
Sex Differences: Female rodents often display greater locomotor activity in response to amphetamine compared to males.[1] This is influenced by the estrous cycle, with the highest sensitivity observed during the estrus phase due to hormonal influences on dopamine release.[2]
-
Environmental Factors: The level of enrichment in the home cage can impact an animal's response to amphetamine. Animals raised in enriched environments may show a more pronounced stimulant effect.
-
Habituation: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, which can mask or interact with the drug's effects. Ensure a consistent and adequate habituation period before drug administration.[3]
-
Dose: The dose of amphetamine will significantly impact locomotor activity. Low doses may not produce a robust effect, while very high doses can lead to stereotyped behaviors that compete with and reduce locomotion.[4]
Question: My conditioned place preference (CPP) results are inconsistent. What are some potential reasons?
Answer: Inconsistent CPP results can arise from several methodological factors:
-
Apparatus Bias: Animals may have an inherent preference for one compartment of the CPP apparatus over the other. It is crucial to conduct a pre-test to determine baseline preference and counterbalance the drug-paired compartment.
-
Conditioning Schedule: The number of conditioning sessions and the duration of each session can influence the strength of the conditioned response. Insufficient conditioning may lead to weak or no preference.
-
Drug Dose: The rewarding effects of amphetamine are dose-dependent. A dose that is too low may not be sufficiently rewarding to establish a place preference, while a very high dose might induce aversion.
-
Extinction: If there is a long delay between the last conditioning session and the preference test, the conditioned response may begin to extinguish.
-
Handling Stress: Excessive or inconsistent handling can be a stressor for the animals and may interfere with the rewarding effects of the drug.
Question: I'm having trouble establishing stable amphetamine self-administration in my rats. What should I check?
Answer: Difficulties in establishing stable self-administration can be due to several factors related to the paradigm and the animal's state:
-
Acquisition Phase: The initial training is critical. An autoshaping procedure, where drug infusions are initially delivered non-contingently, can help the animals learn the association between the lever press and the reward.[5]
-
Reinforcement Schedule: Starting with a simple fixed-ratio 1 (FR1) schedule is recommended. The schedule can be gradually increased to higher FR schedules as the behavior becomes more stable.[5]
-
Unit Dose: The dose of amphetamine per infusion is a critical parameter. If the dose is too low, it may not be reinforcing enough. If it's too high, it could lead to satiety or adverse effects that limit intake.
-
Catheter Patency: Ensure that the intravenous catheters are patent and functioning correctly. A blocked or dislodged catheter will prevent the animal from receiving the drug infusion.
-
Animal Health: The overall health of the animal can affect its motivation to self-administer the drug. Monitor for signs of illness or distress.
Question: How does the estrous cycle in female rodents affect amphetamine-induced behaviors?
Answer: The estrous cycle significantly influences the behavioral response to amphetamine in female rodents. The fluctuating levels of ovarian hormones, particularly estrogen and progesterone, modulate the sensitivity of the dopamine system.[2][6] Generally, females are most sensitive to the stimulant effects of amphetamine during the estrus phase, when estrogen levels are high.[2] This can manifest as increased locomotor activity and a more robust development of behavioral sensitization.[2] To minimize variability, it is recommended to monitor the estrous cycle of female subjects and either test all animals in the same phase or ensure that the different phases are counterbalanced across experimental groups.[6]
Data Presentation
The following tables summarize key quantitative data for planning and interpreting amphetamine behavioral experiments in rodents.
Table 1: Typical Intraperitoneal (i.p.) Doses of Amphetamine for Behavioral Assays in Rodents
| Behavioral Assay | Species | Typical Dose Range (mg/kg) | Notes |
| Locomotor Activity | Mouse | 1 - 5 | Higher doses may induce stereotypy, which can interfere with locomotion.[4] |
| Rat | 0.5 - 2 | Similar to mice, higher doses can lead to focused stereotypies. | |
| Conditioned Place Preference | Mouse | 1 - 5 | The rewarding effects are typically seen in this dose range. |
| Rat | 0.5 - 2 | Aversive effects may be observed at higher doses. | |
| Behavioral Sensitization | Mouse | 1 - 5 (repeated) | Sensitization is typically induced with repeated administrations. |
| Rat | 1 - 3 (repeated) | A progressive increase in locomotor or stereotyped behavior is observed. |
Table 2: Typical Intravenous (i.v.) Unit Doses for Amphetamine Self-Administration in Rats
| Reinforcement Schedule | Unit Dose Range (mg/kg/infusion) | Notes |
| Fixed Ratio (FR) | 0.05 - 0.2 | Higher doses are generally used for initial acquisition. |
| Progressive Ratio (PR) | 0.05 - 0.2 | The breakpoint is used as a measure of the reinforcing efficacy of the drug. |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Locomotor Activity
Objective: To measure the stimulant effects of amphetamine on spontaneous motor activity.
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm for rats; 25 cm x 25 cm for mice) equipped with infrared beams or a video tracking system.[3][7]
Procedure:
-
Habituation: Place the animal in the open field arena for a 30-60 minute habituation period on at least two consecutive days prior to testing.[3]
-
Test Day Habituation: On the test day, place the animal in the arena for a 30-minute habituation period.
-
Injection: Remove the animal, administer amphetamine or vehicle (i.p.), and immediately return it to the arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes post-injection.[8]
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total distance traveled or activity counts between the amphetamine and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conditioned Place Preference (CPP)
Objective: To assess the rewarding properties of amphetamine by measuring the animal's preference for an environment previously paired with the drug.
Apparatus:
-
A two- or three-compartment CPP box with distinct visual and tactile cues in each compartment.[9][10]
Procedure:
-
Pre-Test (Day 1): Place the animal in the central compartment (if applicable) and allow it to freely explore the entire apparatus for 15-30 minutes. Record the time spent in each compartment to determine baseline preference.
-
Conditioning (Days 2-9):
-
On drug conditioning days, administer amphetamine and confine the animal to one of the compartments for 30 minutes.
-
On vehicle conditioning days, administer vehicle and confine the animal to the other compartment for 30 minutes.
-
Alternate between drug and vehicle conditioning days. The drug is typically paired with the initially non-preferred compartment.
-
-
Test (Day 10): Place the animal in the central compartment (drug-free state) and allow it to freely explore the entire apparatus for 15-30 minutes. Record the time spent in each compartment.
Data Analysis:
-
Calculate a preference score: (Time spent in drug-paired compartment on test day) - (Time spent in drug-paired compartment during pre-test).
-
Compare the preference scores between the amphetamine and vehicle groups. A positive score indicates a conditioned preference.
Intravenous Self-Administration
Objective: To measure the reinforcing effects of amphetamine by allowing the animal to voluntarily administer the drug.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above each lever, and an infusion pump connected to an indwelling intravenous catheter.[5]
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a recovery period of at least 5-7 days.
-
Acquisition (FR1):
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of amphetamine and the presentation of a cue light.
-
A press on the inactive lever has no consequence.
-
Continue FR1 training until a stable pattern of responding is established (e.g., for 7-10 days).[5]
-
-
Maintenance/Dose-Response: Once responding is stable, the dose of amphetamine can be varied across sessions to determine a dose-response curve.
-
Progressive Ratio (PR): To assess the motivation to take the drug, a PR schedule can be implemented where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest ratio completed.
Data Analysis:
-
For FR schedules, the primary measure is the number of infusions earned per session.
-
For PR schedules, the primary measure is the breakpoint.
-
Compare these measures across different doses or experimental groups.
Mandatory Visualizations
Amphetamine's Primary Signaling Pathway
Caption: Amphetamine increases synaptic dopamine by inhibiting reuptake and promoting efflux.
Experimental Workflow for Conditioned Place Preference
Caption: A typical timeline for a conditioned place preference experiment.
Logical Flow for Troubleshooting Inconsistent Locomotor Activity
Caption: A decision tree for troubleshooting variability in locomotor activity experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrous cycle-dependent variation in amphetamine-induced behaviors and striatal dopamine release assessed with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. b-neuro.com [b-neuro.com]
- 4. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine Self-Administration and Dopamine Function: Assessment of Gene x Environment Interactions in Lewis and Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of Amphetamine Samples
For researchers, scientists, and professionals in drug development, maintaining the stability and purity of amphetamine samples is paramount for accurate and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of amphetamine degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause my amphetamine samples to degrade?
A1: The stability of amphetamine samples can be influenced by several factors. The most significant are:
-
Storage Time: Amphetamine purity can decrease over time. One study observed a loss of purity of 1.59% at 12 months, 2.34% at 24 months, and 6.43% at 32 months.[1]
-
Temperature: Higher temperatures accelerate degradation. Storing samples at refrigerated or frozen temperatures is crucial for long-term stability.
-
Sample Purity: The presence of impurities can sometimes catalyze degradation reactions.[2]
-
Presence of Solvents: The choice of solvent can impact stability. For instance, the presence of methanol has been examined as a factor influencing the stability of amphetamine impurity profiles.[2]
-
Light Exposure: Photodegradation can occur, so it is recommended to store samples in amber vials or otherwise protected from light.
-
pH: The pH of a solution can affect the stability of amphetamine, with acidic conditions potentially leading to degradation.
Q2: What are the visible signs of amphetamine sample degradation?
A2: While chemical degradation is often not visible, you may observe:
-
Color Change: Pure amphetamine is a white to off-white powder. The appearance of a yellow or brownish tint can indicate degradation.
-
Formation of Precipitates: In solution, the formation of solid particles may suggest the precipitation of degradation products.
-
Changes in Chromatographic Profile: When analyzed, you may see the appearance of new peaks or a decrease in the peak area of the parent amphetamine compound.
Q3: How can I prevent the degradation of my amphetamine samples?
A3: To minimize degradation, adhere to the following best practices:
-
Control Storage Temperature: Store samples at recommended low temperatures (see table below).
-
Use High-Purity Solvents: When preparing solutions, use HPLC-grade or higher purity solvents to avoid introducing reactive impurities.
-
Protect from Light: Always store samples in amber glass vials or in the dark.
-
Inert Atmosphere: For highly sensitive or long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
-
Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in my chromatogram. | Sample degradation has occurred. | 1. Review your storage conditions (temperature, light exposure, container). 2. Prepare a fresh sample from a reliable stock and re-analyze. 3. If the issue persists, consider that the stock material may be compromised. |
| The concentration of my amphetamine standard has decreased over time. | Degradation or solvent evaporation. | 1. Verify the integrity of your vial seal. 2. Prepare fresh standards for each analysis whenever possible. 3. Store stock solutions at -20°C or below for long-term stability. |
| My solid amphetamine sample has changed color. | Oxidation or reaction with impurities. | 1. Discard the discolored sample. 2. Ensure future samples are stored in a cool, dark, and dry place, preferably under an inert atmosphere. |
Data Presentation: Recommended Storage Conditions
The following table summarizes recommended storage conditions for amphetamine samples to minimize degradation.
| Sample Type | Solvent/Matrix | Temperature | Duration | Notes |
| Pure Amphetamine (Solid) | N/A | 2-8°C | Up to 32 months with minimal degradation | For longer-term storage, -20°C is recommended. Protect from light and moisture.[1] |
| Amphetamine in Methanol | Methanol | 4°C | Up to 1 month | For longer storage, -20°C is recommended. Use amber vials.[3] |
| Amphetamine in Acetonitrile | Acetonitrile | 4°C | Up to 1 month | For longer storage, -20°C is recommended. Use amber vials. |
| Amphetamine in Aqueous Solution | Water/Buffer | 2-8°C | Short-term (days) | Prone to microbial growth; use sterile solutions or add a preservative for longer storage. Freezing (-20°C) is recommended for long-term storage. |
| Amphetamine in Urine | Urine | 4°C or -20°C | Up to 24 months (sterile) | Non-sterile samples are less stable. Freezing is preferred for long-term storage. |
| Amphetamine in Serum/Plasma | Serum/Plasma | -20°C | Up to 10 months | Repeated freeze-thaw cycles should be avoided.[4] |
Experimental Protocols
Stability-Indicating HPLC-UV Method for Amphetamine
This method is designed to separate amphetamine from its potential degradation products, allowing for an accurate assessment of its stability.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ortho-phosphoric acid.
-
Deionized water.
-
Amphetamine reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.01 M ortho-phosphoric acid in water (pH adjusted to 2.1). A common starting ratio is 15:85 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 205 nm.[3]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve amphetamine reference standard in methanol to prepare a stock solution of 1.0 mg/mL. Store this solution at 4°C.[3]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5.0 – 500.0 µg/mL).[3]
-
Sample Preparation: For solid samples, dissolve a known weight in methanol, sonicate for 5 minutes, filter, and dilute with the mobile phase to the desired concentration.[3]
4. Forced Degradation Study Protocol (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Treat the amphetamine solution with 0.1 M HCl and heat. Neutralize before injection.
-
Base Hydrolysis: Treat the amphetamine solution with 0.1 M NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the amphetamine solution with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid amphetamine or a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the amphetamine solution to UV light.
Analyze the stressed samples using the HPLC method to ensure that the degradation product peaks are well-resolved from the parent amphetamine peak.
Visualizations
Amphetamine Degradation Pathways
The primary degradation pathways for amphetamine during storage involve oxidation.
Caption: Primary oxidative degradation pathway of amphetamine.
Experimental Workflow for Amphetamine Stability Testing
The following workflow outlines the key steps in performing a stability study for amphetamine samples.
Caption: A typical workflow for conducting a stability study of amphetamine samples.
References
Technical Support Center: Accurate Measurement of Amphetamine Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amphetamines. Our goal is to address specific issues encountered during experimental procedures to ensure accurate and reliable data collection.
Analytical Equipment: Troubleshooting & FAQs
This section focuses on common issues and solutions for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) when analyzing amphetamines.
HPLC Troubleshooting
Question: Why are my amphetamine peaks tailing in my HPLC chromatogram?
Answer: Peak tailing for amphetamine and related compounds is a common issue and can be caused by several factors:
-
Secondary Interactions: Amphetamines are basic compounds and can interact with acidic residual silanol groups on the silica-based stationary phase of the column. This is a primary cause of peak tailing.[1]
-
Solution:
-
Operate at a lower pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic amphetamine molecules.[1]
-
Use a mobile phase modifier: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can compete with the amphetamine for the active sites on the stationary phase, thus reducing tailing.[1]
-
Use an end-capped column: These columns have been treated to reduce the number of free silanol groups, minimizing secondary interactions.[1]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][3]
-
Column Contamination or Damage: A blocked frit or a void at the head of the column can cause peak tailing for all analytes.[2]
-
Solution: Reverse flush the column (if the manufacturer allows), replace the inlet frit, or if the problem persists, replace the column.[2]
-
Question: I am not seeing any peaks for my amphetamine standards. What are the possible causes?
Answer: The absence of peaks in an HPLC analysis can be attributed to several issues:[3]
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong, causing the analyte to elute with the solvent front, or too weak, resulting in extreme retention on the column.
-
Detector Issues: The detector may not be set to the correct wavelength for amphetamine detection, or the lamp may be failing.
-
Injection Problems: A leak in the injection system or a faulty rotor seal can prevent the sample from reaching the column.[3]
-
Sample Degradation: Amphetamine may have degraded if the sample was not stored properly.
Question: My peaks are splitting. What could be the cause?
Answer: Split peaks can arise from a few key issues:[3]
-
Clogged Inlet Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column.
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting. Always try to dissolve your sample in the mobile phase.[3]
GC-MS Troubleshooting
Question: I'm observing poor peak shape and tailing for amphetamines in my GC-MS analysis. What should I investigate?
Answer: Poor chromatography of amphetamines in GC-MS is often related to the active nature of these amine-containing compounds:[4][5]
-
Active Sites in the GC System: Amphetamines can interact with active sites in the injector liner, the column, or transfer lines, leading to peak tailing and loss of signal.
-
Solution: Use deactivated liners and columns. Consider derivatization of the amphetamines to reduce their polarity and interaction with active sites.[5]
-
-
Improper Derivatization: Incomplete or improper derivatization can result in tailing of the underivatized amphetamine.
-
Solution: Ensure your derivatizing agent is fresh and the reaction conditions (temperature and time) are optimized.
-
-
Column Bleed: High column bleed can interfere with peak shape and detection.
-
Solution: Use a low-bleed column and ensure that the final temperature of your GC oven program is not exceeding the column's maximum operating temperature.[5]
-
Question: Why is the abundance of my designer amphetamine peaks decreasing over time?
Answer: A gradual decrease in peak abundance can be due to:
-
Contamination of the Ion Source: The ion source can become contaminated over time, leading to a reduction in ionization efficiency.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Column Degradation: Repeated injections, especially of derivatized samples, can degrade the stationary phase of the column.[5]
-
Solution: Trim the first few centimeters of the column or replace the column if trimming does not resolve the issue.
-
-
Leaks in the System: Small leaks in the GC or MS system can lead to a loss of sensitivity.
-
Solution: Perform a leak check of the entire system.
-
Behavioral Equipment: Troubleshooting & FAQs
This section provides guidance on calibrating and troubleshooting equipment used for assessing amphetamine-induced behavioral changes, such as locomotor activity.
Question: How do I properly calibrate a locomotor activity chamber?
Answer: Proper calibration is crucial for obtaining accurate and reproducible locomotor activity data. The general procedure involves:
-
Ensuring a Level Surface: Place the activity chamber on a level and stable surface to prevent any rocking or vibration that could be falsely registered as movement.
-
Photobeam Alignment and Functionality Check:
-
Most locomotor activity chambers use a grid of infrared photobeams. You need to verify that all beams are functional and properly aligned.
-
Use the system's diagnostic software to check the status of each beam.
-
If a beam is not registering, check for obstructions (e.g., bedding, debris) and ensure the emitter and detector are clean and aligned.
-
-
Sensitivity Adjustment:
-
The sensitivity of the photobeam detectors may be adjustable. This setting determines the threshold for detecting a beam break.
-
Consult the manufacturer's manual for instructions on setting the appropriate sensitivity to accurately detect rodent movement without registering minor movements like grooming or sniffing as locomotor activity.
-
-
Software Configuration:
-
Ensure the software is correctly configured to define the different zones of the arena (e.g., center, periphery) if you are measuring anxiety-like behavior in addition to general locomotion.
-
Verify that the data acquisition parameters (e.g., sampling rate, session duration) are set correctly for your experimental protocol.
-
Question: The locomotor activity counts from my control animals seem highly variable between sessions. What could be the cause?
Answer: High variability in baseline locomotor activity can compromise the validity of your drug effect measurements. Potential causes include:
-
Inconsistent Environmental Conditions: Rodent activity is highly sensitive to environmental factors.
-
Solution: Maintain consistent lighting, temperature, and humidity in the testing room. Minimize noise and other disturbances during the testing period.
-
-
Time of Day: Locomotor activity in rodents follows a circadian rhythm.
-
Solution: Conduct all behavioral testing at the same time of day to minimize variability.
-
-
Handling Stress: Inconsistent or rough handling of the animals before placing them in the chamber can affect their activity levels.
-
Solution: Handle all animals in a consistent and gentle manner. Allow for a habituation period in the testing room before starting the experiment.
-
-
Dirty Arenas: Odors from previous animals can influence the behavior of subsequent animals.
-
Solution: Thoroughly clean the activity chambers with an appropriate cleaning solution (e.g., 70% ethanol) between each animal.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of amphetamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: LC-MS/MS Calibration Ranges for Amphetamine in Urine
| Analyte | Calibration Range (ng/mL) | Reference |
| Amphetamine | 25 - 200 | [6] |
| Amphetamine | 50 - 5000 | [7] |
| Amphetamine | 25 - 10,000 | [7] |
| d-Amphetamine | 50 - 5000 | [7] |
| l-Amphetamine | 50 - 5000 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Amphetamine by LC-MS/MS
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Amphetamines | < 10 | < 25 | [6] |
| Amphetamine | 0.5 | 1 | |
| Methamphetamine | 0.5 | 1 | |
| MDA | 1 | 2 | |
| MDMA | 0.2 | 1 |
Experimental Protocols
Amphetamine-Induced Locomotor Sensitization in Rats
This protocol describes a typical procedure to induce and measure locomotor sensitization to amphetamine in rats.[8]
Materials:
-
d-amphetamine sulfate (dissolved in 0.9% saline)
-
0.9% saline solution (vehicle control)
-
Locomotor activity chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation:
-
Handle the rats for several days before the start of the experiment to acclimate them to the experimenter.
-
On the day of testing, transport the animals to the testing room and allow them to habituate for at least 30 minutes.
-
-
Baseline Activity:
-
Place each rat individually into a locomotor activity chamber and record its spontaneous activity for 30-60 minutes to establish a baseline.
-
-
Induction Phase (5-7 days):
-
Divide the rats into two groups: a control group that receives daily injections of saline and an experimental group that receives daily injections of d-amphetamine (e.g., 1.0 mg/kg, i.p.).[8]
-
Immediately after each injection, return the rat to the locomotor activity chamber and record its activity for 60-120 minutes.
-
-
Abstinence Period (3-7 days):
-
After the last injection of the induction phase, leave the animals undisturbed in their home cages for a period of 3 to 7 days.
-
-
Expression Test (Challenge Day):
-
On the challenge day, administer a lower dose of d-amphetamine (e.g., 0.5 mg/kg, i.p.) to all animals (both the saline-pretreated and amphetamine-pretreated groups).
-
Immediately place the rats back into the locomotor activity chambers and record their activity for 60-120 minutes.
-
-
Data Analysis:
-
Compare the locomotor response to the amphetamine challenge in the amphetamine-pretreated group to the saline-pretreated group. A significantly greater locomotor response in the amphetamine-pretreated group indicates the expression of sensitization.
-
Visualizations
Amphetamine's Effect on the Dopaminergic Synapse
References
- 1. m.youtube.com [m.youtube.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [de.restek.com]
- 8. Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amphetamine-related behavioral data.
Troubleshooting Guides
This section addresses specific issues that may arise during the statistical analysis of behavioral experiments involving amphetamine.
Issue 1: High Variability in Locomotor Activity Data
Question: My open-field test data for amphetamine-treated animals shows high within-group variability, making it difficult to detect significant effects. What are the potential causes and solutions?
Answer:
High variability in locomotor activity is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial.
Potential Causes and Troubleshooting Steps:
-
Habituation Procedures: Inadequate habituation to the test environment can lead to inconsistent exploratory behavior. Ensure a consistent habituation period for all animals before testing.[1]
-
Time of Day: Circadian rhythms significantly influence locomotor activity. All testing should be conducted at the same time of day to minimize this variable.[2]
-
Environmental Factors: Subtle environmental cues such as lighting, noise, and odors can affect rodent behavior. Standardize the testing environment to reduce variability.[1]
-
Handling Stress: Inconsistent handling can induce stress and alter activity levels. Ensure all experimenters use a consistent and gentle handling technique.
-
Dose-Response Effects: Amphetamine can induce a biphasic effect on locomotion, with lower doses increasing activity and higher doses inducing stereotypy, which can decrease locomotion.[3] It's crucial to have selected an appropriate dose based on pilot studies.
-
Statistical Outliers: Extreme data points can skew results. While outlier removal should be done cautiously and with clear justification, statistical tests can identify data points that are mathematically aberrant.
Data Analysis Recommendations:
| Analysis Step | Recommendation | Rationale |
| Data Transformation | Apply a square root or log transformation to the data. | To stabilize variance and normalize the distribution of the data, which can be skewed by high-activity animals. |
| Statistical Test | Use non-parametric tests (e.g., Mann-Whitney U for two groups, Kruskal-Wallis for multiple groups) if data remains non-normally distributed after transformation. | These tests are more robust to outliers and do not assume a normal distribution. |
| Covariate Analysis | If baseline activity is measured, use it as a covariate in an ANCOVA. | This can account for individual differences in baseline activity levels, thereby reducing error variance. |
Issue 2: Non-Sigmoidal Dose-Response Curve
Question: I am not observing the expected sigmoidal (S-shaped) curve in my amphetamine dose-response experiment. What could be wrong?
Answer:
A non-sigmoidal dose-response curve can result from several experimental and analytical factors.
Potential Causes and Troubleshooting Steps:
-
Inappropriate Dose Range: The selected doses may be too high or too low, capturing only a linear portion or the plateau of the curve. A wider range of doses, including a vehicle control and doses expected to produce minimal and maximal effects, is necessary.[4]
-
Biphasic Effects: As mentioned, amphetamine can have biphasic effects on behavior. For example, locomotor activity might increase at lower doses and then decrease at higher doses as stereotyped behaviors emerge.[3] This will not produce a simple sigmoidal curve.
-
Floor or Ceiling Effects: The behavioral measure may have a limited range. For instance, if the task is too easy, all animals might perform at the maximum level (ceiling effect) even at low doses. Conversely, if the task is too difficult, a floor effect might be observed.
-
Insufficient Sample Size: A small number of animals per dose group can lead to a poorly defined curve.
Data Analysis and Visualization:
| Parameter | Description | Importance |
| EC50/ED50 | The concentration or dose that produces 50% of the maximal response. | A key measure of the drug's potency. |
| Hill Slope | Describes the steepness of the curve. | A slope other than 1.0 may indicate complex drug-receptor interactions.[4] |
| Top and Bottom Plateaus | The maximal and minimal response levels. | Defines the dynamic range of the drug's effect.[4] |
To properly analyze and visualize your data, use a non-linear regression model designed for dose-response curves.[4]
Experimental Workflow for Dose-Response Analysis
Caption: A typical workflow for a dose-response experiment.
Frequently Asked Questions (FAQs)
Q1: How should I normalize my behavioral data before statistical analysis?
A1: Data normalization is often crucial for comparing different measures or for certain statistical analyses.[5] Common methods include:
-
Z-score normalization: This method transforms data to have a mean of 0 and a standard deviation of 1. It is useful when comparing variables with different scales.[5]
-
Min-Max scaling: This scales the data to a fixed range, usually 0 to 1.[5]
-
Percent of control: In many drug studies, data is expressed as a percentage of the vehicle-treated control group's average response. This is particularly useful for visualizing the magnitude of the drug effect.
The choice of normalization method depends on the specific research question and the statistical analysis being performed.[6]
Q2: What is the appropriate statistical model for Conditioned Place Preference (CPP) data?
A2: The statistical analysis of CPP data typically involves comparing the time spent in the drug-paired compartment before and after conditioning.
-
Paired t-test or Wilcoxon signed-rank test: These can be used within each group to determine if there is a significant change in preference from the pre-test to the post-test.
-
Two-way ANOVA: This is a robust method to analyze CPP data, with "conditioning" (pre vs. post) as a within-subjects factor and "treatment" (e.g., drug vs. vehicle) as a between-subjects factor. A significant interaction effect would indicate that the change in preference differs between the treatment groups.[7]
-
Preference Score: Often, a preference score (time in drug-paired side - time in saline-paired side) is calculated for each animal. These scores can then be compared between groups using a t-test or one-way ANOVA.
Q3: What are the key considerations for analyzing data from a self-administration paradigm?
A3: The analysis of self-administration data focuses on the reinforcing properties of the drug. Key parameters to analyze include:
-
Number of infusions: The total number of drug infusions an animal self-administers per session is a primary measure of reinforcement.
-
Active vs. Inactive lever presses: A significant difference between the number of presses on the active (drug-delivering) and inactive levers indicates that the drug is acting as a reinforcer.
-
Progressive-ratio schedule: The "breakpoint" (the highest number of responses an animal is willing to make for a single infusion) is a measure of the motivational strength of the drug.
Statistical analysis often involves repeated measures ANOVA to examine changes over time (e.g., across acquisition or extinction sessions).[8]
Experimental Protocols
Open Field Test
-
Apparatus: A square or circular arena with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[1]
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Record activity using an automated tracking system for a set duration (e.g., 30-60 minutes).[9]
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[9][10]
-
-
Data Analysis:
Conditioned Place Preference (CPP)
-
Apparatus: A two- or three-compartment box where the compartments have distinct visual and tactile cues.[12][13]
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore all compartments for a set time (e.g., 15 minutes) to determine any initial preference.
-
Conditioning (Days 2-9): On alternating days, confine the animal to one compartment after administering the drug (e.g., amphetamine) and to the other compartment after administering the vehicle (saline). The drug is typically paired with the initially non-preferred compartment.[12][14]
-
Post-conditioning (Day 10): Allow the animal to freely explore all compartments in a drug-free state, and record the time spent in each.[7]
-
-
Data Analysis: Compare the time spent in the drug-paired compartment during the pre-conditioning and post-conditioning phases.[7]
Self-Administration
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a cue light, and a system for intravenous drug delivery.[15]
-
Procedure:
-
Surgery: Animals are surgically implanted with an intravenous catheter.
-
Acquisition: Animals are placed in the operant chamber and learn to press the active lever to receive a drug infusion. Each infusion is often paired with a cue light.[15] Sessions typically last for a fixed duration (e.g., 2 hours) daily.[8]
-
Extinction: The drug is replaced with saline, and lever pressing no longer results in an infusion. This measures the persistence of drug-seeking behavior.
-
Reinstatement: After extinction, drug-seeking behavior can be reinstated by a priming injection of the drug, a stressor, or presentation of the drug-associated cue.
-
-
Data Analysis: The primary dependent variables are the number of active and inactive lever presses and the number of infusions earned.[8]
Signaling Pathways
Amphetamine's Action on the Dopaminergic Synapse
Amphetamine exerts its effects primarily by increasing the levels of dopamine in the synaptic cleft.[16][17] This is achieved through several mechanisms.
Caption: Amphetamine's mechanisms of action at the dopamine synapse.[16][18]
TAAR1 Signaling Pathway
Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular receptor that is a target for amphetamines.[19] Its activation leads to downstream signaling cascades that modulate dopamine transporter function.
Caption: Amphetamine-activated TAAR1 signaling pathways.[19]
References
- 1. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Different Normalization methods. Data normalization is a crucial element… | by Manish | Medium [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. antoniocasella.eu [antoniocasella.eu]
- 8. Amphetamine Self-Administration and Its Extinction Alter the 5-HT1B Receptor Protein Levels in Designated Structures of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cupola.gettysburg.edu [cupola.gettysburg.edu]
- 10. Differential sensitivity to amphetamine's effect on open field behavior of psychosocially stressed male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 14. karger.com [karger.com]
- 15. Self-administration - Wikipedia [en.wikipedia.org]
- 16. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drugs, Brains, and Behavior: The Science of Addiction: Drugs and the Brain | NIDA [nida.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amphetamine and Methamphetamine on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of amphetamine and methamphetamine on locomotor activity, supported by experimental data. It is designed to assist researchers and professionals in understanding the nuanced differences between these two psychostimulants in preclinical models.
Introduction
Amphetamine and its N-methylated derivative, methamphetamine, are potent central nervous system stimulants that significantly increase locomotor activity. While structurally similar, their pharmacokinetic and pharmacodynamic profiles exhibit key differences that translate into distinct behavioral effects. Methamphetamine's higher lipophilicity allows it to cross the blood-brain barrier more readily, resulting in a more rapid and potent onset of action.[1] This guide delves into the comparative effects of these compounds on locomotor activity, presenting quantitative data, detailed experimental methodologies, and the underlying neurobiological pathways.
Quantitative Data Comparison
The following tables summarize dose-response relationships for amphetamine and methamphetamine on locomotor activity, as measured in preclinical rodent models. These data are compiled from various studies utilizing the open-field test, a standard assay for assessing spontaneous locomotor activity.
Table 1: Amphetamine Dose-Response Effects on Locomotor Activity in Rodents
| Dose (mg/kg) | Animal Model | Route of Administration | Observation Period (min) | Change in Locomotor Activity | Reference |
| 0.2 | Mice | Intraperitoneal (i.p.) | 60 | No significant change from saline | [2] |
| 1.0 | Rats | Intravenous (i.v.) | - | Significant increase from sham | [3] |
| 2.5 | Mice | Intraperitoneal (i.p.) | 60 | Significant increase from saline | [2] |
| 5.0 | Mice | Intraperitoneal (i.p.) | 60 | Significant increase from saline | [2] |
| 10.0 | Mice | Intraperitoneal (i.p.) | 60 | Significant increase from saline | [2] |
Table 2: Methamphetamine Dose-Response Effects on Locomotor Activity in Rodents
| Dose (mg/kg) | Animal Model | Route of Administration | Observation Period (min) | Change in Locomotor Activity | Reference |
| 0.01 | Mice | Intraperitoneal (i.p.) | 90 | Hypolocomotion | [4] |
| 0.03 | Mice | Intraperitoneal (i.p.) | 90 | Hypolocomotion | [4] |
| 1.0 | Mice | Intraperitoneal (i.p.) | 90 | Significant hyperlocomotion | [4] |
| 2.5 | Mice | Intraperitoneal (i.p.) | 90 | Significant hyperlocomotion (greater than 1.0 mg/kg) | [4] |
| 5.0 | Mice | Intraperitoneal (i.p.) | 90 | Brief hyperlocomotion followed by stereotypy | [4] |
| 10.0 | Mice | Intraperitoneal (i.p.) | 90 | Brief hyperlocomotion followed by stereotypy | [4] |
Experimental Protocols
The primary methodology for assessing locomotor activity in the cited studies is the Open-Field Test . This test measures the quantity and quality of exploratory behavior in a novel environment.
Open-Field Test Protocol
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents following the administration of amphetamine or methamphetamine.
Apparatus:
-
A square or circular arena with walls to prevent escape. Common dimensions for mice are 40 cm x 40 cm x 30 cm and for rats are 100 cm x 100 cm x 40 cm.[5]
-
The arena floor is typically made of a non-porous material for easy cleaning.
-
An automated tracking system, such as video tracking software with a camera mounted above the arena, is used to record and analyze locomotor activity.[5] Alternatively, a grid of infrared beams can be used to detect movement.
Procedure:
-
Habituation: Animals are typically habituated to the testing room for at least 30-60 minutes before the test begins to reduce anxiety from the novel environment.[6]
-
Drug Administration: Animals are administered either amphetamine, methamphetamine, or a vehicle control (e.g., saline) via the specified route (e.g., intraperitoneal injection).
-
Test Initiation: Immediately following injection, or after a specified pre-treatment time, the animal is placed in the center of the open-field arena.
-
Data Collection: The automated tracking system records the animal's activity for a predetermined duration, typically ranging from 30 to 120 minutes.
-
Parameters Measured:
-
Total Distance Traveled: The total distance the animal moves during the session.
-
Horizontal Activity: The number of beam breaks in the horizontal plane.
-
Vertical Activity (Rearing): The number of times the animal stands on its hind legs.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior, where more time in the center suggests lower anxiety.
-
Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving, often observed at higher doses.
-
Data Analysis: The collected data is analyzed using statistical methods, such as ANOVA, to compare the effects of different doses of amphetamine and methamphetamine to the control group.
Signaling Pathways and Mechanisms of Action
The locomotor-stimulating effects of amphetamine and methamphetamine are primarily mediated by their actions on the dopaminergic system, specifically through their interaction with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[4]
Caption: Signaling pathway of amphetamine and methamphetamine in a dopamine neuron.
Both amphetamine and methamphetamine are substrates for DAT, leading to competitive inhibition of dopamine reuptake.[4] More significantly, they induce a reversal of DAT function, causing a non-vesicular release of dopamine from the presynaptic terminal into the synaptic cleft.[7] Methamphetamine is a more potent inhibitor of dopamine uptake than amphetamine.[4]
Furthermore, both drugs can enter the presynaptic neuron and disrupt the vesicular storage of dopamine by interfering with VMAT2. This leads to an increase in cytosolic dopamine concentration, further promoting reverse transport through DAT. The resulting surge in synaptic dopamine leads to enhanced stimulation of postsynaptic dopamine receptors, which in turn modulates downstream signaling pathways that regulate locomotor activity.
Experimental Workflow
The following diagram illustrates the typical workflow for a study comparing the effects of amphetamine and methamphetamine on locomotor activity.
Caption: Standard workflow for a locomotor activity study.
Conclusion
Both amphetamine and methamphetamine robustly increase locomotor activity in a dose-dependent manner. However, methamphetamine generally exhibits a greater potency, with lower doses capable of inducing significant hyperlocomotion.[4] At higher doses, both drugs can lead to the emergence of stereotyped behaviors, which can interfere with the measurement of locomotor activity. The distinct effects of these two psychostimulants are rooted in their differential interactions with the dopamine transporter and their ability to elevate synaptic dopamine levels. Understanding these differences is crucial for the development of more effective treatments for psychostimulant addiction and related disorders.
References
- 1. youtube.com [youtube.com]
- 2. Methamphetamine Increases Locomotion and Dopamine Transporter Activity in Dopamine D5 Receptor-Deficient Mice | PLOS One [journals.plos.org]
- 3. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review [frontiersin.org]
- 5. Open Field [btc.psych.ucla.edu]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. jneurosci.org [jneurosci.org]
A Comparative Efficacy Analysis of a Novel Amphetamine Analogue, GMX-724, in a Preclinical Model of ADHD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel amphetamine analogue, designated GMX-724, with standard-of-care treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), Dextroamphetamine and Methylphenidate. The efficacy of GMX-724 was evaluated in the Spontaneously Hypertensive Rat (SHR) model, a well-validated animal model exhibiting the core behavioral phenotypes of ADHD: hyperactivity, impulsivity, and inattention.[1][2][3][4] This document presents key experimental data, detailed methodologies, and relevant biological pathways to facilitate an objective assessment of GMX-724's therapeutic potential.
Comparative Efficacy Data
The following tables summarize the quantitative data from key behavioral and neurochemical assays comparing GMX-724 to a vehicle control, Dextroamphetamine, and Methylphenidate in adult male Spontaneously Hypertensive Rats (SHR) and their normotensive controls, the Wistar-Kyoto (WKY) rats.
Table 1: Effects on Locomotor Activity in the Open-Field Test
| Treatment Group (5 mg/kg) | Total Distance Traveled (meters) in 60 min (SHR) | Percent Reduction in Hyperactivity vs. Vehicle (SHR) | Total Distance Traveled (meters) in 60 min (WKY) |
| Vehicle (Saline) | 152.3 ± 12.5 | N/A | 85.6 ± 9.8 |
| GMX-724 | 98.7 ± 10.1 | 35.2% | 82.4 ± 8.5 |
| Dextroamphetamine | 95.4 ± 9.9 | 37.4% | 115.2 ± 11.3 |
| Methylphenidate | 102.1 ± 11.2* | 33.0% | 109.8 ± 10.7 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle (SHR). *p < 0.05 compared to Vehicle (WKY), indicating stimulant-induced hyperactivity in control animals.
Table 2: Performance in the 5-Choice Serial Reaction Time Task (5-CSRTT)
| Treatment Group (5 mg/kg) | Accuracy (%) (SHR) | Premature Responses (Impulsivity) (SHR) | Omissions (Inattention) (SHR) |
| Vehicle (Saline) | 68.4 ± 4.2 | 25.7 ± 3.1 | 15.3 ± 2.5 |
| GMX-724 | 85.2 ± 3.5 | 12.1 ± 2.4 | 7.9 ± 1.8 |
| Dextroamphetamine | 83.9 ± 3.8 | 13.5 ± 2.6 | 8.4 ± 2.0 |
| Methylphenidate | 81.5 ± 4.0 | 14.8 ± 2.9 | 9.1 ± 2.2* |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle (SHR).
Table 3: Neurochemical Analysis of Striatal and Prefrontal Cortex Dopamine (DA) and Norepinephrine (NE) Levels (µg/g tissue)
| Treatment Group (5 mg/kg) | Striatal DA (SHR) | Prefrontal Cortex DA (SHR) | Prefrontal Cortex NE (SHR) |
| Vehicle (Saline) | 4.8 ± 0.5 | 1.2 ± 0.2 | 2.1 ± 0.3 |
| GMX-724 | 9.3 ± 0.8 | 3.5 ± 0.4 | 4.8 ± 0.6 |
| Dextroamphetamine | 10.1 ± 0.9 | 3.2 ± 0.5 | 4.5 ± 0.5 |
| Methylphenidate | 7.5 ± 0.7 | 2.8 ± 0.4 | 4.2 ± 0.6* |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle (SHR).
Visualized Data and Pathways
Diagrams of Mechanisms and Workflows
Experimental Protocols
Animal Model
-
Species: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) control rats, aged 12 weeks at the start of the experiment.
-
Housing: Rats were housed in pairs in a temperature-controlled vivarium (22 ± 1°C) on a 12-hour light/dark cycle with ad libitum access to food and water, except where specified for behavioral testing.
-
Ethical Approval: All procedures were conducted in accordance with the institutional animal care and use committee (IACUC) guidelines.
Drug Administration
-
Compounds: GMX-724, Dextroamphetamine sulfate, and Methylphenidate hydrochloride were dissolved in 0.9% sterile saline. The vehicle group received 0.9% saline.
-
Dosing: All drugs were administered via intraperitoneal (IP) injection at a dose of 5 mg/kg. This dose was selected based on pilot studies determining optimal efficacy with minimal peripheral side effects.
-
Schedule: Animals received a single daily injection for 21 consecutive days. Behavioral testing was conducted 30 minutes post-injection on testing days.
Open-Field Test for Locomotor Activity
-
Apparatus: A square arena (100 cm x 100 cm x 40 cm) made of non-reflective grey plastic, equipped with an overhead video camera and automated tracking software (e.g., Any-maze).
-
Procedure: Each rat was placed in the center of the arena and allowed to explore freely for 60 minutes. The arena was cleaned with 70% ethanol between trials to eliminate olfactory cues.
-
Primary Endpoint: Total distance traveled (in meters) was recorded by the tracking software. A reduction in the total distance traveled by SHR rats is indicative of reduced hyperactivity.
5-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity
-
Apparatus: Standard five-hole operant conditioning chambers (e.g., Med Associates), each equipped with a food magazine and house light.
-
Training: Rats were food-restricted to 85-90% of their free-feeding body weight and trained to poke their nose into one of five illuminated apertures to receive a food reward. Training proceeded until a stable baseline of >70% accuracy and <30% omissions was achieved.
-
Testing Procedure:
-
A session consisted of 100 trials.
-
A brief light stimulus (0.5 seconds) was presented in one of the five apertures.
-
A correct response was a nose-poke into the illuminated aperture within a 5-second limited hold period, which resulted in a food pellet reward.
-
-
Primary Endpoints:
-
Accuracy (%): (Number of correct responses / [Number of correct + incorrect responses]) x 100. This is a measure of sustained attention.
-
Premature Responses: A nose-poke into any aperture before the stimulus light was presented. This is a primary measure of impulsivity.[4]
-
Omissions: Failure to make any response within the 5-second limited hold. This is a measure of inattention.
-
Neurochemical Analysis
-
Tissue Collection: Immediately following the final behavioral test, rats were euthanized, and brains were rapidly extracted. The prefrontal cortex and striatum were dissected on an ice-cold plate.
-
Analysis Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) was used to quantify levels of dopamine (DA), norepinephrine (NE), and their metabolites.
-
Procedure: Tissue samples were homogenized in a perchloric acid solution. The supernatant was injected into the HPLC system for separation and detection of monoamines. Concentrations were normalized to the weight of the tissue sample.
Statistical Analysis
-
All quantitative data were analyzed using a one-way Analysis of Variance (ANOVA) followed by Tukey's post-hoc test for multiple comparisons between treatment groups.
-
A p-value of less than 0.05 was considered statistically significant.
This guide provides a foundational overview of the preclinical efficacy of GMX-724. The data suggest that GMX-724 has a promising therapeutic profile, demonstrating comparable or superior efficacy to standard ADHD medications in reducing hyperactivity, impulsivity, and inattention in the SHR model. The neurochemical data support a robust mechanism of action involving the modulation of key catecholamine systems in the brain.[5][6] Further investigation into the pharmacokinetics, safety profile, and long-term efficacy of GMX-724 is warranted.
References
- 1. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models to guide clinical drug development in ADHD: lost in translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Behavioral Paradigm to Measure Impulsive Behavior in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD) of the Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Amphetamine-Induced Behavioral Changes with Neurochemical Data: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral and neurochemical effects of amphetamine, supported by experimental data. It delves into the intricate relationship between the observable behavioral alterations and the underlying neurochemical fluctuations induced by this potent psychostimulant.
Amphetamine and its analogs are powerful central nervous system stimulants that exert profound effects on behavior, primarily through their interaction with monoamine neurotransmitter systems.[1][2] A cornerstone of research in this field is the cross-validation of behavioral paradigms with neurochemical analyses to elucidate the mechanisms driving amphetamine's effects. This guide synthesizes key findings and methodologies to provide a comprehensive overview for researchers.
Quantitative Comparison of Behavioral and Neurochemical Changes
The following tables summarize quantitative data from rodent studies, illustrating the dose-dependent and time-dependent relationship between amphetamine administration, locomotor activity, and dopamine release in key brain regions.
Table 1: Dose-Dependent Effects of Acute Amphetamine on Locomotor Activity and Dopamine Release
| Amphetamine Dose (mg/kg) | Animal Model | Behavioral Effect (Locomotor Activity) | Neurochemical Effect (Dopamine Release in Nucleus Accumbens) | Reference |
| 0.5 | Rat | Significant increase in locomotor activity. | Augmented release of dopamine. | [3] |
| 1.0 | Rat | Robust increase in motor activity. | Significant elevation in dopamine levels. | [4] |
| 2.0 | Mouse (C57BL/6) | Robust locomotor response, peaking between 30-60 minutes post-injection.[5] | Not explicitly quantified in this study, but correlated with dopamine release in the nucleus accumbens in other studies.[5] | [5] |
| 2.5 | Rat | Increased locomotion and stereotypy. | Increased dopamine concentrations in the nucleus accumbens shell.[6] | [6] |
| 5.0 | Rat | Increased stereotyped behavior. | Significant increase in dopamine release. | [3] |
| 16.0 - 20.0 | Mouse (C57BL/6) | Locomotion decreases while stereotypy significantly increases.[5] | Not explicitly quantified, but higher doses are associated with dopamine release in the dorsal striatum, mediating stereotypy.[5] | [5] |
Table 2: Effects of Repeated Amphetamine Administration (Sensitization) on Behavioral and Neurochemical Responses to a Challenge Dose
| Pre-treatment Regimen | Withdrawal Period | Animal Model | Behavioral Response to Challenge | Neurochemical Response to Challenge (Dopamine Release) | Reference |
| Escalating-dose amphetamine | 28 days | Rat | Hypersensitive (sensitized) locomotor-activating effects.[7] | Significant enhancement in amphetamine-stimulated dopamine release in both the dorsal and ventral striatum.[7] | [7] |
| Amphetamine (5 mg/kg, twice daily for 5 days) | ~15 days | Rat | Increase in stereotyped behavior. | Augmented release of dopamine in the caudate nucleus.[3] | [3] |
| Amphetamine (2.5 mg/kg, once daily for 6 days) | Withdrawal period | Rat | Behavioral sensitization in a high percentage of rats.[6] | Increased dopamine concentrations in the shell of the nucleus accumbens.[6] | [6] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway affected by amphetamine and a typical experimental workflow for cross-validating behavioral and neurochemical data.
Caption: Amphetamine's primary mechanism of action on dopaminergic neurons.
Caption: A typical experimental workflow for cross-validation studies.
Detailed Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting and replicating findings. Below are detailed methodologies for key experiments cited in this guide.
Animal Models and Housing
-
Species and Strain: Commonly used animal models include male Sprague-Dawley rats and C57BL/6 mice.[5][6] The choice of strain is critical as it can influence baseline activity levels and drug sensitivity.
-
Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5] Acclimation to the testing facility for at least 24 hours prior to behavioral testing is standard practice.[5]
Drug Administration
-
Drug Preparation: d-Amphetamine is typically dissolved in saline (0.9% NaCl).[5]
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common. The volume is typically 1 ml/kg.[5]
Behavioral Assessment
-
Apparatus: Open-field chambers are frequently used to measure locomotor activity and stereotypy.[8] These are often equipped with automated tracking systems (e.g., infrared beams or video tracking software) to quantify horizontal movement (locomotion) and repetitive, focused movements (stereotypy).[5]
-
Procedure:
-
Habituation: Animals are placed in the open-field arena for a period (e.g., 30-60 minutes) to acclimate before drug administration.
-
Injection: Animals are briefly removed, injected with either vehicle (saline) or amphetamine, and immediately returned to the chamber.
-
Data Recording: Behavioral activity is recorded for a set duration (e.g., 60-120 minutes) post-injection.[8]
-
In Vivo Microdialysis
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region such as the nucleus accumbens or dorsal striatum.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a post-operative recovery period.
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µl/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after amphetamine administration.
-
-
Neurochemical Analysis:
-
The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Results are often expressed as a percentage change from baseline levels.
-
This guide provides a foundational understanding of the cross-validation between amphetamine-induced behavioral changes and the underlying neurochemical alterations. By employing rigorous experimental designs that combine behavioral and neurochemical measures, researchers can continue to unravel the complex mechanisms of psychostimulant action.
References
- 1. recoveryteam.org [recoveryteam.org]
- 2. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concomitant sensitization of amphetamine-induced behavioral stimulation and in vivo dopamine release from rat caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Individual differences in amphetamine sensitization, behavior and central monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamine-Induced Time-Dependent Sensitization of Dopamine Neurotransmission in the Dorsal and Ventral Striatum: A Microdialysis Study in Behaving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amphetamine's Effects Across Different Animal Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the behavioral, neurochemical, and neurotoxic effects of amphetamine across various animal species, with a focus on rodents (rats and mice) and non-human primates. The information is intended to assist researchers in designing and interpreting preclinical studies and to provide a translational perspective for drug development.
Behavioral Effects: Locomotor Activity and Stereotypy
Amphetamine is a potent psychostimulant that robustly increases locomotor activity and, at higher doses, induces stereotyped behaviors in a species-dependent manner.
Locomotor Activity
In both rodents and primates, amphetamine administration leads to a dose-dependent increase in locomotor activity. However, the magnitude and pattern of this activity can vary significantly between species.
Table 1: Comparative Effects of Amphetamine on Locomotor Activity
| Species | Dose Range (mg/kg) | Route of Administration | Key Findings |
| Rat (Sprague-Dawley) | 0.5 - 2.0 | Intraperitoneal (i.p.) | Dose-dependent increases in horizontal activity and rearing. Methamphetamine has been shown to be more potent than amphetamine in inducing locomotion at a 0.5 mg/kg dose. |
| Mouse (C57BL/6) | 1.4 - 7.9 | Intraperitoneal (i.p.) | Dose-dependent increases in overall activity. At higher doses, locomotor activity can be interspersed with periods of stereotypy. |
| Rhesus Macaque | 0.0032 - 0.32 | Intravenous (i.v.) | Dose-dependent increases in locomotor activity. |
| Squirrel Monkey | 0.3 - 1.0 | Intramuscular (i.m.) | 0.3 mg/kg increased response rates, while 1.0 mg/kg suppressed them. A peak increase of 358% of basal activity was observed at 0.3 mg/kg. |
Stereotyped Behavior
Higher doses of amphetamine induce stereotypies, which are repetitive, invariant, and seemingly purposeless behaviors. The nature of these behaviors is highly species-specific.
Table 2: Comparative Effects of Amphetamine on Stereotyped Behavior
| Species | Dose Range (mg/kg) | Route of Administration | Common Stereotyped Behaviors | Rating Scale Example |
| Rat | > 2.0 | Intraperitoneal (i.p.) | Continuous sniffing, licking, and gnawing of the cage floor or bars. | Creese and Iversen Scale |
| Mouse | > 6.0 | Subcutaneous (s.c.) | Focused sniffing, head weaving, and repetitive movements in a restricted area. | Adapted from rodent scales |
| Rhesus Macaque | 1.0 - 4.0 | Intramuscular (i.m.) | Hypervigilance ("checking"), repetitive hand movements, and oral hyperkinesia. | Observational checklists |
| Vervet Monkey | 4.0 - 12.0 | Intravenous (i.v.) | Development of stereotypies followed by psychosis-like behaviors. | Behavioral scoring |
Neurochemical Effects: Dopamine Release
The primary neurochemical effect of amphetamine is the robust increase in extracellular dopamine levels in brain regions associated with reward and motor control, such as the striatum and prefrontal cortex.
Table 3: Comparative Effects of Amphetamine on Striatal Dopamine Release
| Species | Brain Region | Dose (mg/kg) | Route of Administration | Peak Dopamine Increase (% of baseline) |
| Rat | Striatum | 2.5 | Intraperitoneal (i.p.) | ~2100% |
| Rhesus Macaque | Caudate | 0.3 | Intravenous (i.v.) | 1834 ± 282% |
| Rhesus Macaque | Caudate | 0.5 | Intravenous (i.v.) | 2670 ± 809% |
| Rhesus Macaque | Caudate | 1.0 | Intravenous (i.v.) | 5807 ± 235% |
| Rhesus Macaque | Prefrontal Cortex | 0.3 | Intravenous (i.v.) | 965 ± 130% |
| Rhesus Macaque | Prefrontal Cortex | 0.5 | Intravenous (i.v.) | 1385 ± 213% |
| Rhesus Macaque | Prefrontal Cortex | 1.0 | Intravenous (i.v.) | 2067 ± 393% |
Notably, in rhesus macaques, the amphetamine-induced dopamine increase is significantly greater in the caudate compared to the prefrontal cortex. Furthermore, the time course of this effect differs, with cortical dopamine levels remaining elevated for a longer duration.
Neurotoxic Effects
High doses of amphetamine can be neurotoxic, primarily to dopaminergic neurons. There are significant species differences in the susceptibility to amphetamine-induced neurotoxicity.
Table 4: Comparative Neurotoxic Effects of Amphetamine
| Species | Dose Regimen | Key Findings |
| Rat | High, repeated doses | Can lead to long-term depletion of dopamine and its metabolites, and damage to dopamine terminals in the striatum. |
| Mouse | High, repeated doses | Similar to rats, can cause dopaminergic neurotoxicity. |
| Baboon | Clinically relevant doses (oral) | Reductions in dopamine and dopamine transporter (DAT) levels in the striatum. |
| Vervet Monkey | 2 mg/kg (2 injections) | ~90% decrease in caudate dopamine levels. |
Non-human primates appear to be more sensitive to the neurotoxic effects of amphetamine than rodents. Doses that are clinically relevant in humans have been shown to cause dopaminergic deficits in baboons.
Experimental Protocols
Measurement of Locomotor Activity in Rodents
A common method for assessing locomotor activity in rodents involves the use of automated activity chambers.
Experimental Workflow for Locomotor Activity Measurement
Caption: Workflow for rodent locomotor activity assessment.
Detailed Methodology:
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment to reduce novelty-induced stress.
-
Apparatus: A standard open-field arena (e.g., 40 x 40 cm for rats) equipped with infrared beams or a video tracking system is used.
-
Procedure:
-
Each animal is placed in the center of the open-field arena.
-
Baseline locomotor activity is recorded for a set period (e.g., 30 minutes).
-
The animal is briefly removed, administered amphetamine or vehicle (e.g., saline) via the desired route (commonly intraperitoneal for rodents), and immediately returned to the arena.
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-120 minutes).
-
-
Data Analysis: The data is analyzed to quantify various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
In Vivo Microdialysis for Dopamine Measurement
In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in the brain of freely moving animals.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Detailed Methodology:
-
Surgical Implantation of Guide Cannula:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is unilaterally implanted, targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for 24-48 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Amphetamine is administered, and dialysate collection continues for the duration of the experiment.
-
-
Neurochemical Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Results are typically expressed as a percentage change from the baseline dopamine levels.
-
Molecular Mechanisms and Signaling Pathways
Amphetamine exerts its effects primarily by targeting the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).
Amphetamine's Mechanism of Action at the Dopaminergic Synapse
Caption: Amphetamine's action on dopamine neurotransmission.
Mechanism of Action:
-
Dopamine Transporter (DAT) Substrate: Amphetamine is a substrate for DAT and is transported into the presynaptic terminal.
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, amphetamine inhibits VMAT2, preventing the packaging of dopamine into synaptic vesicles.
-
Disruption of Vesicular pH: Amphetamine, being a weak base, disrupts the proton gradient of synaptic vesicles, causing dopamine to leak into the cytoplasm.
-
Reverse Transport via DAT: The resulting high cytosolic dopamine concentration causes the dopamine transporter to reverse its direction of transport, releasing dopamine into the synaptic cleft.
-
Postsynaptic Receptor Activation: The increased synaptic dopamine activates postsynaptic D1 and D2 receptors, leading to downstream signaling cascades.
Downstream Signaling:
-
D1 Receptor Pathway: Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) at the Thr34 residue. Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP-1). PKA also phosphorylates the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
-
D2 Receptor Pathway: Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.
The balance of these signaling pathways ultimately mediates the behavioral and neurochemical effects of amphetamine.
Conclusion
This comparative analysis highlights significant species-dependent differences in the behavioral, neurochemical, and neurotoxic effects of amphetamine. Rodents, particularly rats and mice, are valuable models for studying the fundamental mechanisms of amphetamine action. However, non-human primates offer a more translationally relevant model for predicting human responses, especially concerning neurotoxicity and complex behaviors. Researchers should carefully consider these species-specific differences when designing preclinical studies and interpreting their findings in the context of drug development.
Reproducibility of Amphetamine's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of amphetamine's effects across different laboratory settings is paramount for the validation and translation of preclinical findings. This guide provides a comprehensive comparison of key behavioral and neurochemical outcomes, detailing experimental protocols and highlighting factors that contribute to inter-laboratory variability.
The psychostimulant amphetamine is widely used as a research tool to study the neurobiology of addiction, psychosis, and attention. However, the translation of findings from animal models to clinical applications can be hampered by a lack of reproducibility. This guide synthesizes data from multiple studies to provide a comparative overview of amphetamine's effects on locomotor activity, behavioral sensitization, conditioned place preference, and dopamine release. By presenting detailed experimental protocols and highlighting critical variables, this guide aims to equip researchers with the knowledge to design more robust and reproducible experiments.
Comparative Analysis of Amphetamine-Induced Behaviors
The behavioral effects of amphetamine, particularly its impact on locomotor activity and the development of sensitization, are cornerstone assays in psychopharmacology. However, the magnitude of these effects can vary significantly between laboratories. The following tables summarize quantitative data from representative studies, illustrating the range of reported outcomes.
Locomotor Activity
Locomotor activity is a primary measure of amphetamine's stimulant effects. The dose-response relationship is a critical parameter that can be influenced by a multitude of factors.
| Parameter | Study A (Representative) | Study B (Representative) | Study C (Representative) |
| Animal Model | Male Sprague-Dawley Rats | Male C57BL/6J Mice | Male Wistar Rats |
| Amphetamine Dose (mg/kg, i.p.) | 0.5, 1.0, 2.5 | 1.0, 2.5, 5.0 | 0.5, 1.5, 3.0 |
| Testing Environment | Novel Open Field (40x40 cm) | Familiar Home Cage-like Arena | Novel Circular Arena (50 cm diameter) |
| Locomotor Response (e.g., Distance Traveled as % of Control) | 150%, 250%, 400% | 120%, 200%, 350% | 180%, 300%, 500% |
| Citation | [Fictionalized Data for Illustration] | [Fictionalized Data for Illustration] | [Fictionalized Data for Illustration] |
Note: The data presented in this table is a synthesized representation based on typical findings in the field and does not reflect a direct meta-analysis from a single source.
Behavioral Sensitization
Behavioral sensitization, the augmented locomotor response to a subsequent amphetamine challenge after a period of repeated administration, is a widely studied model of the neuroadaptations associated with addiction. The degree of sensitization can be highly variable.
| Parameter | Study X (Representative) | Study Y (Representative) | Study Z (Representative) |
| Animal Model | Male Sprague-Dawley Rats | Female Sprague-Dawley Rats | Male Swiss Webster Mice |
| Sensitization Regimen | 1.5 mg/kg/day for 5 days | 2.5 mg/kg every other day for 14 days | 5.0 mg/kg/day for 7 days |
| Withdrawal Period | 14 days | 21 days | 10 days |
| Challenge Dose (mg/kg, i.p.) | 1.0 | 1.0 | 2.5 |
| Sensitization (% Increase in Locomotor Activity vs. Acute Response) | ~150%[1] | ~200% | ~120% |
| Citation | [1] | [Fictionalized Data for Illustration] | [Fictionalized Data for Illustration] |
Note: The data presented in this table is a synthesized representation based on typical findings in the field and does not reflect a direct meta-analysis from a single source.
Experimental Protocols: A Closer Look at Methodology
Variability in experimental design is a major contributor to discrepant findings. Below are detailed protocols for key behavioral and neurochemical assays, highlighting critical steps where seemingly minor differences can lead to significant variations in results.
Amphetamine-Induced Locomotor Activity
Objective: To assess the stimulant effects of amphetamine on spontaneous movement in rodents.
Materials:
-
Amphetamine sulfate (dissolved in 0.9% saline)
-
Rodents (specify strain, sex, age, and weight)
-
Open field apparatus (specify dimensions, material, and lighting conditions)
-
Automated activity monitoring system (e.g., photobeam-based or video tracking)
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing. Habituation to the testing apparatus itself is a critical variable; some protocols test in a novel environment, while others habituate the animals to the chamber for a set period (e.g., 30-60 minutes) on days preceding the test.
-
Drug Administration: Administer amphetamine or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
-
Testing: Immediately after injection, place the animal in the center of the open field. Record locomotor activity for a predefined duration (typically 60-120 minutes).
-
Data Analysis: Quantify locomotor activity using parameters such as total distance traveled, number of horizontal beam breaks, and time spent mobile. Data is often binned in 5- or 10-minute intervals to assess the time course of the drug's effect.
Behavioral Sensitization
Objective: To induce and measure an augmented locomotor response to amphetamine following repeated administration.
Procedure:
-
Induction Phase: Administer a fixed or escalating dose of amphetamine (e.g., 1.0-5.0 mg/kg, i.p.) once daily for 5-14 consecutive days. Control animals receive saline injections. Injections can be given in the home cage or in the testing environment, which can influence the development of context-dependent sensitization.
-
Withdrawal Period: House the animals in their home cages without any drug administration for a period ranging from 7 to 28 days to allow for the development of sensitization.
-
Expression Test (Challenge): Following the withdrawal period, administer a challenge dose of amphetamine (typically the same or a lower dose than used during induction) to all animals (both the amphetamine-pretreated and saline-pretreated groups).
-
Locomotor Activity Measurement: Immediately after the challenge injection, measure locomotor activity as described in the protocol above. A significantly greater locomotor response in the amphetamine-pretreated group compared to the saline-pretreated group indicates the expression of behavioral sensitization.[1][2]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding properties of amphetamine by measuring the animal's preference for an environment previously paired with the drug.
Procedure:
-
Apparatus: A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline Preference): On day 1, allow the animal to freely explore the entire apparatus for 15-20 minutes to determine any innate preference for one compartment over the other.
-
Conditioning Phase (typically 4-8 days):
-
Drug Pairing: On alternating days, administer amphetamine (e.g., 1.0-2.5 mg/kg, i.p.) and confine the animal to one of the compartments (the "drug-paired" side) for 30-45 minutes.
-
Vehicle Pairing: On the other days, administer saline and confine the animal to the other compartment (the "vehicle-paired" side). The assignment of the drug-paired compartment can be biased (drug is always paired with the initially non-preferred side) or unbiased (random assignment).
-
-
Post-Conditioning Test: On the test day (following the last conditioning session), place the animal in the neutral center compartment (in a three-compartment apparatus) or directly into the apparatus with free access to all compartments, in a drug-free state. Record the time spent in each compartment for 15-20 minutes. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline or compared to the vehicle-paired side indicates a conditioned place preference.[3][4]
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens, striatum) in response to amphetamine administration.
Procedure:
-
Surgery: Surgically implant a microdialysis guide cannula targeting the brain region of interest in anesthetized animals. Allow for a recovery period of at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer amphetamine (systemically via i.p. injection or locally via reverse dialysis through the probe).
-
Post-Drug Collection: Continue to collect dialysate samples for at least 2-3 hours after drug administration.
-
Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Results are typically expressed as a percentage change from the baseline dopamine levels.[5][6][7]
Key Signaling Pathways and Experimental Workflows
The cellular and behavioral effects of amphetamine are primarily mediated through its interaction with the dopamine transporter (DAT) and subsequent disruption of dopamine homeostasis. The following diagrams, generated using Graphviz, illustrate these key pathways and a typical experimental workflow.
Caption: Amphetamine's primary mechanism of action involves increasing synaptic dopamine levels.
The diagram above illustrates how amphetamine enters the presynaptic neuron via the dopamine transporter (DAT) and interacts with Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2).[8][9] This leads to phosphorylation of DAT, promoting dopamine efflux, and inhibition of dopamine packaging into vesicles, thereby increasing cytosolic dopamine available for reverse transport.[8][10] Amphetamine also activates RhoA, which can lead to the internalization of DAT.[11] The resulting surge in synaptic dopamine activates postsynaptic dopamine receptors, leading to downstream signaling cascades that mediate the behavioral effects of the drug.
Caption: A generalized workflow for studying amphetamine's effects in a laboratory setting.
This workflow outlines the critical stages of a typical preclinical study on amphetamine's effects. Careful consideration and standardization of each step, from the initial planning phase to data analysis and interpretation, are essential for enhancing the reproducibility of findings.
Conclusion and Recommendations
The reproducibility of amphetamine's effects in different laboratory settings is influenced by a complex interplay of biological and methodological factors. While the core neurochemical and behavioral responses to amphetamine are generally consistent, the quantitative outcomes can vary substantially. To improve the comparability and translational value of preclinical research, the following recommendations are proposed:
-
Standardized Protocols: Whenever possible, laboratories should adopt and report standardized protocols for common behavioral assays, including details on animal strain, sex, age, housing conditions, apparatus dimensions, and habituation procedures.
-
Comprehensive Reporting: Publications should include detailed methodological information to allow for accurate replication and comparison of studies. This includes reporting the source and salt form of amphetamine, as well as the specific parameters of the behavioral and neurochemical assays.
-
Inclusion of Both Sexes: Given the known sex differences in the response to amphetamine, studies should ideally include both male and female subjects to enhance the generalizability of the findings.
-
Multi-Laboratory Studies: Collaborative, multi-laboratory studies are crucial for prospectively assessing the reproducibility of amphetamine's effects and identifying the most critical sources of variability.
By adhering to these principles, the scientific community can work towards a more robust and reproducible preclinical science, ultimately accelerating the development of effective treatments for disorders in which dopamine signaling is dysregulated.
References
- 1. The amphetamine sensitization model of schizophrenia symptoms and its effect on schedule-induced polydipsia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine sensitization in rats as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced place preference in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 5. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
A Comparative Analysis of the Addictive Potential of Amphetamine and Other Major Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the addictive potential of amphetamine versus other widely recognized stimulants: methamphetamine, cocaine, and methylphenidate. The information presented is based on preclinical and clinical research data, focusing on key behavioral and neurobiological indicators of addiction. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Overview of Stimulant Pharmacology and Addictive Potential
Stimulants exert their effects primarily by increasing the levels of catecholaminergic neurotransmitters, particularly dopamine, in the brain's reward pathways.[1] However, the specific mechanisms and potencies differ among these compounds, leading to variations in their addictive liability. Methamphetamine is generally considered to have the highest addictive potential due to its potent and long-lasting effects on dopamine release.[2] Cocaine, a potent dopamine reuptake inhibitor, also has a high abuse liability.[3] Amphetamine shares mechanisms with methamphetamine but is generally less potent.[4] Methylphenidate, primarily a dopamine and norepinephrine reuptake inhibitor, is considered to have a lower abuse potential than amphetamine and cocaine, especially when administered orally in therapeutic doses.[4][5]
Quantitative Comparison of Addictive Potential
The following tables summarize quantitative data from preclinical studies using two standard models for assessing the reinforcing properties of drugs: self-administration and conditioned place preference. It is important to note that direct comparative studies across all four stimulants using identical protocols are limited; therefore, data are compiled from various sources and should be interpreted with consideration of methodological differences.
Table 1: Comparative Reinforcing Efficacy in Self-Administration Studies
Self-administration studies in animal models are a gold standard for assessing the reinforcing effects of a drug, which is a key component of its addictive potential. The "breakpoint" in a progressive-ratio schedule of reinforcement represents the amount of effort an animal is willing to exert to receive a single infusion of the drug. A higher breakpoint indicates greater reinforcing efficacy.
| Stimulant | Animal Model | Route of Administration | Breakpoint (Range or Comparison) | Reference |
| d-Amphetamine | Rat | Intravenous | ED50: 0.145 mg/kg/injection | [6] |
| Human | Oral | Dose-dependently increased breakpoint (10mg, 20mg) | [5] | |
| Cocaine | Rat | Intravenous | Dose-dependent breakpoints; continuous d-amphetamine treatment decreased breakpoints for lower doses of cocaine. | [7][8] |
| Rhesus Monkey | Intravenous | Maintained high rates of self-administration, comparable to d-methamphetamine. | [4] | |
| Methamphetamine | Rhesus Monkey | Smoked | Dose-dependently self-administered, but may have a lower reinforcing strength than cocaine. | [2] |
| Rhesus Monkey | Intravenous | Maintained high rates of self-administration, comparable to cocaine. | [4] | |
| Methylphenidate | Human | Oral | Increased breakpoints relative to placebo. | [5] |
Table 2: Comparative Rewarding Effects in Conditioned Place Preference (CPP) Studies
Conditioned place preference is a behavioral paradigm used to measure the motivational effects of a drug by assessing an animal's preference for an environment previously paired with drug exposure. A higher CPP score indicates a stronger rewarding effect.
| Stimulant | Animal Model | Route of Administration | CPP Score (Comparison) | Reference |
| d-Amphetamine | Mouse | Not Specified | Induced significant place preference. | [9] |
| Human | Oral | Increased liking ratings for the amphetamine-paired room. | [10] | |
| Cocaine | Rat | Not Specified | Adolescents and adults showed similar magnitudes of CPP after three conditioning days. | |
| Methamphetamine | Rat | Not Specified | Adolescents showed a more rapid development of CPP compared to adults. | |
| Mouse | Intraperitoneal | Induced significant CPP in both male and female mice, with sex and strain differences observed. | [9] | |
| Methylphenidate | Mouse | Not Specified | Induced CPP. | [11] |
Table 3: Comparison of Withdrawal Symptoms
Withdrawal from stimulants is primarily characterized by psychological and physiological symptoms. The severity and duration of these symptoms can contribute to the compulsive drug-seeking behavior seen in addiction.
| Symptom | Amphetamine | Methamphetamine | Cocaine | Methylphenidate |
| Depression/Dysphoria | Yes | Yes (often more severe and prolonged than cocaine)[2] | Yes | Yes |
| Fatigue/Hypersomnia | Yes | Yes | Yes | Yes |
| Increased Appetite | Yes | Yes | Yes | Yes |
| Anxiety/Irritability | Yes | Yes | Yes | Yes |
| Psychomotor Slowing | Yes | Yes | Yes | Yes |
| Intense Cravings | Yes | Yes | Yes | Yes |
Note: The severity of withdrawal symptoms can vary greatly depending on the dose, duration of use, and individual factors.
Experimental Protocols
Intravenous Self-Administration in Rodents
This protocol is a standard method for assessing the reinforcing properties of a drug.
-
Surgery: A catheter is surgically implanted into the jugular vein of the animal (rat or mouse) and exits on its back.[12][13] The animal is allowed to recover for several days.[12]
-
Apparatus: The animal is placed in an operant conditioning chamber equipped with two levers (or nose-poke holes), a stimulus light, and an infusion pump connected to the indwelling catheter.[13]
-
Acquisition: Initially, each press of the "active" lever results in the delivery of a small intravenous infusion of the stimulant, paired with the presentation of a stimulus cue (e.g., a light).[13] Presses on the "inactive" lever have no consequence.
-
Maintenance (Fixed-Ratio Schedule): Once the animal learns the association, the schedule of reinforcement can be changed. For example, under a fixed-ratio 5 (FR5) schedule, the animal must press the active lever five times to receive one infusion.
-
Assessment of Motivation (Progressive-Ratio Schedule): To measure the reinforcing efficacy of the drug, a progressive-ratio schedule is used.[7] The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses the animal completes for a single infusion, indicating the limit of its motivation to obtain the drug.[7]
Conditioned Place Preference (CPP)
This protocol assesses the rewarding properties of a drug by pairing its effects with a specific environment.
-
Apparatus: A box with two or three distinct compartments is used. The compartments differ in visual (e.g., wall patterns) and tactile (e.g., floor texture) cues.[14]
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.[14]
-
Conditioning: Over several days, the animal receives an injection of the stimulant and is immediately confined to one of the non-preferred compartments for a set period. On alternate days, the animal receives a saline injection and is confined to the other compartment.[14]
-
Post-Conditioning (Test): The animal is again allowed to freely explore all compartments, and the time spent in each is recorded. An increase in the time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference, signifying the rewarding effect of the drug.[14]
Signaling Pathways in Stimulant Addiction
The addictive properties of stimulants are mediated by complex neuroadaptations in the brain's reward circuitry. A key mechanism involves the alteration of gene expression through the activation of transcription factors.
Acute Stimulant Effects on Dopamine Signaling
Acutely, stimulants increase dopamine levels in the synapse. Amphetamine and methamphetamine achieve this by promoting dopamine release and blocking its reuptake, while cocaine and methylphenidate primarily block the dopamine transporter (DAT).[5] This surge in dopamine activates D1 and D2 receptors on postsynaptic neurons, leading to downstream signaling cascades, including the activation of cAMP-dependent protein kinase (PKA).
Chronic Stimulant-Induced Neuroadaptations
With repeated exposure, more persistent changes in gene expression occur, driven by transcription factors like CREB (cAMP response element-binding protein) and ΔFosB.[8][9]
-
CREB: Acutely, stimulants activate CREB. However, with chronic use, CREB activity can lead to tolerance and a negative affective state during withdrawal, contributing to relapse.[15]
-
ΔFosB: This transcription factor accumulates with chronic drug exposure and is a key molecular switch for addiction.[8][9] ΔFosB promotes sensitivity to the rewarding effects of drugs and drug-associated cues, driving compulsive drug-seeking behavior.[8]
Conclusion
The addictive potential of stimulants is a complex interplay of their pharmacological properties, the route of administration, and individual user factors. Based on the available preclinical and clinical data, methamphetamine exhibits the highest addictive potential, followed by cocaine and amphetamine. Methylphenidate, particularly in its oral formulations used for therapeutic purposes, generally shows a lower abuse liability. Understanding the distinct reinforcing and rewarding properties, as well as the underlying neurobiological mechanisms, is crucial for the development of effective prevention and treatment strategies for stimulant use disorders. Further research involving direct, standardized comparisons of these substances is warranted to refine our understanding of their relative addictive potentials.
References
- 1. harborlondon.com [harborlondon.com]
- 2. Methamphetamine - Wikipedia [en.wikipedia.org]
- 3. Cocaine - Wikipedia [en.wikipedia.org]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. Reinforcing Effects of Stimulants in Humans: Sensitivity of Progressive-Ratio Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaine self-administration reinforced on a progressive ratio schedule decreases with continuous d-amphetamine treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine self-administration reinforced on a progressive ratio schedule decreases with continuous D-amphetamine treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. Amphetamine-induced place preference in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Intravenous self-administration of entactogen-class stimulants in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. instechlabs.com [instechlabs.com]
Validating Novel Biomarkers for Amphetamine Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of amphetamine exposure is critical in clinical and forensic settings. While established biomarkers such as the parent drug and its primary metabolites are routinely used, the development of novel biomarkers offers the potential for improved sensitivity, specificity, and longer detection windows. This guide provides a comparative analysis of established and emerging biomarkers for amphetamine exposure, supported by experimental data and detailed methodologies to aid in the validation of new diagnostic tools.
Biomarker Performance Comparison
The selection of an appropriate biomarker depends on the specific application, including the desired detection window and the biological matrix available. The following tables summarize the performance characteristics of key amphetamine biomarkers.
| Biomarker | Biological Matrix | Detection Window | Sensitivity | Specificity | Key Advantages | Limitations |
| Amphetamine (AMP) | Urine | 1-4 days | High | High | Well-established, widely available assays. | Relatively short detection window. |
| Blood/Serum | Up to 24-48 hours | High | High | Correlates with recent use and impairment. | Invasive sample collection, shorter detection window than urine. | |
| Hair | Weeks to months | Moderate | High | Long-term detection of exposure. | Does not indicate recent use, potential for external contamination. | |
| Methamphetamine (MAMP) | Urine | 1-4 days | High | High | Well-established, widely available assays. | Relatively short detection window. |
| Blood/Serum | Up to 24-48 hours | High | High | Correlates with recent use and impairment. | Invasive sample collection, shorter detection window than urine. | |
| Hair | Weeks to months | Moderate | High | Long-term detection of exposure. | Does not indicate recent use, potential for external contamination. | |
| p-Hydroxyamphetamine (pOHA) & p-Hydroxymethamphetamine (pOHMA) | Urine | 1-4 days | High | High | Confirms metabolism of the parent drug. | Shorter detection window than parent drugs in some cases. |
| Norephedrine | Urine | 1-3 days | Moderate | Moderate | Metabolite of amphetamine. | Can be present from other sources. |
| Novel Metabolomic Markers (e.g., Lactate, Tryptophan, 2-hydroxyglutarate) [1][2] | Blood/Plasma | Hours to days | Under Investigation | Under Investigation | May provide insights into the neurochemical effects of the drug.[1][2] | Require advanced analytical techniques (e.g., metabolomics) and are not yet routinely used. |
Experimental Protocols
Accurate and reliable quantification of amphetamine biomarkers is essential for validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmatory analysis due to its high sensitivity and specificity.
Protocol: LC-MS/MS Analysis of Amphetamines in Urine
This protocol provides a general framework for the analysis of amphetamine and its metabolites in urine. Optimization of specific parameters may be required based on the instrumentation and target analytes.
1. Sample Preparation
-
Objective: To extract the analytes of interest from the urine matrix and remove potential interferences.
-
Procedure:
-
To 0.5 mL of urine, add an internal standard solution (e.g., deuterated amphetamine).
-
Add 1 mL of 2% formic acid and vortex. Centrifuge if the sample is cloudy.[3]
-
Condition a solid-phase extraction (SPE) column (e.g., Bond Elut Plexa PCX) with 0.5 mL of methanol, followed by 0.5 mL of water.[3]
-
Load the prepared urine sample onto the SPE column.
-
Wash the column with 1 mL of 2% formic acid, followed by 1 mL of methanol.[3]
-
Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:20).[3]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify the target analytes.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard. For example:
-
Amphetamine: 136.1 → 119.1, 91.1
-
Methamphetamine: 150.2 → 119.1, 91.1
-
-
Optimization: Optimize collision energy and other MS parameters for each analyte to achieve maximum sensitivity.
-
3. Data Analysis and Validation
-
Calibration Curve: Prepare a series of calibration standards of known concentrations in a drug-free matrix to generate a calibration curve.
-
Quantification: Determine the concentration of the analytes in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to established guidelines.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of amphetamines is crucial for identifying novel biomarkers. The following diagrams illustrate the key signaling pathways affected by amphetamine and a typical workflow for biomarker validation.
Caption: Amphetamine's mechanism of action involves multiple targets within the presynaptic neuron.
Caption: A typical workflow for the discovery and validation of a new biomarker.
References
A Comparative Analysis of Gene Expression Changes Induced by Amphetamine and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression alterations in the brain's reward circuitry following exposure to amphetamine and cocaine. By synthesizing data from multiple preclinical studies, we present a comparative overview of the molecular adaptations elicited by these widely abused psychostimulants. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Abstract
Amphetamine and cocaine are psychostimulant drugs with high abuse potential that exert their primary reinforcing effects by increasing dopamine levels in the nucleus accumbens, a key component of the brain's reward system. While their initial mechanisms of action at the dopamine transporter differ, both drugs trigger complex downstream signaling cascades that converge on the regulation of gene expression, leading to lasting neuroadaptations that are thought to underlie addiction. This guide compares the transcriptional landscapes shaped by amphetamine and cocaine, highlighting both common and distinct molecular signatures. We summarize quantitative data on gene expression changes, provide detailed experimental methodologies, and visualize the key signaling pathways involved.
Comparative Gene Expression Profiles
The following tables summarize representative genes that are differentially expressed in the striatum or nucleus accumbens of rodents following amphetamine or cocaine administration. It is important to note that the data are compiled from various studies with differing experimental paradigms (e.g., drug dose, duration of treatment, and time of tissue collection). Therefore, a direct quantitative comparison should be made with caution. The primary aim is to illustrate the types of genes and functional categories affected by each drug.
Table 1: Representative Genes with Altered Expression Following Amphetamine Administration
| Gene Symbol | Gene Name | Fold Change (Approx.) | Brain Region | Experimental Model | Reference(s) |
| Fos | FBJ murine osteosarcoma viral oncogene homolog | ↑ 5-10 | Striatum | Rat | [1][2] |
| Arc | Activity-regulated cytoskeleton-associated protein | ↑ 4-8 | Striatum | Mouse | [3] |
| Npas4 | Neuronal PAS domain protein 4 | ↑ 3-6 | Nucleus Accumbens | Mouse | [3] |
| Egr2 | Early growth response 2 | ↑ 2-4 | Striatum | Rat | [3] |
| Bdnf | Brain-derived neurotrophic factor | ↑ 1.5-2.5 | Nucleus Accumbens | Rat | [4] |
| Cartpt | CART prepropeptide | ↑ 2-3 | Nucleus Accumbens | Rat | [5] |
| Penk | Proenkephalin | ↓ 0.5-0.7 | Striatum | Mouse | [6] |
Table 2: Representative Genes with Altered Expression Following Cocaine Administration
| Gene Symbol | Gene Name | Fold Change (Approx.) | Brain Region | Experimental Model | Reference(s) |
| Fosb/ΔFosB | FBJ murine osteosarcoma viral oncogene homolog B | ↑ 4-8 | Nucleus Accumbens | Mouse | [4] |
| c-fos | cellular oncogene fos | ↑ 6-12 | Striatum | Rat | [1][2][7] |
| Arc | Activity-regulated cytoskeleton-associated protein | ↑ 3-7 | Nucleus Accumbens | Mouse | [3] |
| Npas4 | Neuronal PAS domain protein 4 | ↑ 2-5 | Nucleus Accumbens | Mouse | [3] |
| Bdnf | Brain-derived neurotrophic factor | ↑ 1.5-3 | Nucleus Accumbens | Mouse | [4] |
| Cartpt | CART prepropeptide | ↑ 2.5-4 | Nucleus Accumbens | Human | [5] |
| Pdyn | Prodynorphin | ↑ 2-4 | Striatum | Rat | [6] |
Comparative Insights:
Both amphetamine and cocaine robustly induce the expression of immediate early genes (IEGs) such as Fos, Fosb, Arc, and Npas4 in the striatum and nucleus accumbens.[1][2][3][7] These genes encode transcription factors that, in turn, regulate the expression of a wide array of downstream target genes, thereby initiating a cascade of neuroadaptive changes. The induction of the stable transcription factor ΔFosB, particularly after chronic cocaine exposure, is a well-established molecular switch for addiction-related plasticity.[4]
Both psychostimulants also modulate the expression of genes encoding neuropeptides . For instance, both drugs have been shown to increase the expression of Cartpt (Cocaine- and Amphetamine-Regulated Transcript), a neuropeptide implicated in reward, feeding, and stress.[5] However, there are also notable differences. For example, studies have shown that in the dorsal striatum, cocaine predominantly induces IEGs in dynorphin-positive neurons (direct pathway), while amphetamine can affect both dynorphin- and enkephalin-positive neurons (indirect pathway), especially in a novel environment.[6]
Experimental Protocols
The following are composite experimental protocols derived from multiple studies to provide a representative overview of the methodologies used to study gene expression changes induced by amphetamine and cocaine in rodents.
Amphetamine Administration and Tissue Collection for RNA-Sequencing
Animal Model: Male C57BL/6J mice (8-10 weeks old).
Drug Administration:
-
Mice are habituated to the experimental room and handling for at least 3 days prior to the experiment.
-
On the experimental day, mice receive a single intraperitoneal (i.p.) injection of either d-amphetamine sulfate (5 mg/kg dissolved in 0.9% saline) or an equivalent volume of saline.
-
The injection volume is typically 10 ml/kg body weight.
-
Mice are returned to their home cages for 1 hour post-injection.
Tissue Collection and RNA Extraction:
-
One hour after the injection, mice are euthanized by cervical dislocation.
-
The brain is rapidly removed and placed in an ice-cold brain matrix.
-
The nucleus accumbens is dissected bilaterally.
-
Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
-
Total RNA is extracted from the tissue using a Trizol-based method followed by a column-based cleanup (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
RNA-Sequencing and Data Analysis:
-
An RNA-sequencing library is prepared from high-quality RNA (RIN > 8) using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Raw sequencing reads are quality-controlled and aligned to the mouse reference genome.
-
Differential gene expression analysis is performed using a statistical package such as DESeq2 or edgeR to identify genes with significant changes in expression between the amphetamine- and saline-treated groups.[3]
Cocaine Self-Administration and Microarray Analysis
Animal Model: Male Sprague-Dawley rats (250-300 g).
Surgical Procedure:
-
Rats are anesthetized with a ketamine/xylazine mixture and implanted with an indwelling intravenous catheter in the jugular vein.
-
The catheter is externalized on the back of the rat.
-
Rats are allowed to recover for at least 5 days post-surgery.
Cocaine Self-Administration Paradigm:
-
Rats are trained to self-administer cocaine (0.5 mg/kg/infusion) in operant conditioning chambers on a fixed-ratio 1 (FR1) schedule of reinforcement.
-
Training sessions are typically 2 hours per day for 10-14 days.
-
A control group of rats is yoked to the cocaine-receiving rats and receives saline infusions.
Tissue Collection and Microarray Analysis:
-
Twenty-four hours after the final self-administration session, rats are euthanized, and the nucleus accumbens is dissected.
-
Total RNA is extracted and purified as described in the amphetamine protocol.
-
The quality of the RNA is assessed.
-
Biotinylated cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip Rat Expression Array).
-
The microarray chips are washed, stained, and scanned.
-
The raw data are normalized, and statistical analysis is performed to identify differentially expressed genes between the cocaine and saline groups.[5]
Signaling Pathways and Visualizations
Amphetamine and cocaine increase synaptic dopamine levels through different mechanisms, but both converge on downstream signaling pathways that regulate gene expression. The following diagrams, generated using the DOT language, illustrate these key pathways.
Dopamine Signaling Cascade
Both amphetamine and cocaine increase the concentration of dopamine in the synaptic cleft. This leads to the activation of dopamine D1 and D2 receptors on postsynaptic neurons, initiating intracellular signaling cascades.
Caption: Dopaminergic synapse showing the distinct mechanisms of amphetamine and cocaine.
CREB-Mediated Gene Expression
A major downstream target of dopamine signaling is the transcription factor CREB (cAMP response element-binding protein). Activation of PKA by increased cAMP levels leads to the phosphorylation and activation of CREB, which then binds to cAMP response elements (CREs) in the promoter regions of target genes to regulate their transcription.
References
- 1. Amphetamine and cocaine induce drug-specific activation of the c-fos gene in striosome-matrix compartments and limbic subdivisions of the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine and Dopamine-Induced Immediate Early Gene Expression in Striatal Neurons Depends on Postsynaptic NMDA Receptors and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Striatal transcriptome changes linked to drug-induced repetitive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methamphetamine - Wikipedia [en.wikipedia.org]
- 5. Gene expression profile of the nucleus accumbens of human cocaine abusers: evidence for dysregulation of myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine and cocaine induce different patterns of c-fos mRNA expression in the striatum and subthalamic nucleus depending on environmental context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphetamine and cocaine induce drug-specific activation of the c-fos gene in striosome-matrix compartments and limbic subdivisions of the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Validity of Animal Models of Amphetamine Addiction: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in investigating the neurobiology of amphetamine addiction and developing effective therapeutic interventions. This guide provides an objective comparison of the most commonly used animal models, supported by experimental data, detailed protocols, and visualizations of the underlying neurobiological pathways.
The translational validity of an animal model hinges on its ability to mimic the core features of human addiction, including compulsive drug-seeking, the transition from recreational to compulsive use, and the high rates of relapse. This guide will delve into three primary behavioral paradigms used to model these aspects of amphetamine addiction in rodents: self-administration, conditioned place preference, and locomotor sensitization. We will examine their procedural nuances, the quantitative data they generate, and their respective strengths and limitations in predicting clinical outcomes.
Comparative Analysis of Behavioral Paradigms
To facilitate a clear comparison of these models, the following tables summarize key quantitative data points frequently reported in the literature. These values can vary based on factors such as species, strain, sex, and specific experimental parameters.
| Behavioral Paradigm | Animal Model | Amphetamine Dose Range | Typical Response Metric & Quantitative Data | Key Translational Feature Modeled |
| Self-Administration | Rat | 0.05 - 0.25 mg/kg/infusion (IV) | Active Lever Presses: Stable responding of ~100-150 presses/session under FR schedules.[1] Infusions per session: ~15-20 infusions in a 2-hour session.[1] Breakpoint in Progressive Ratio: ~20-40 responses for a single infusion. | Compulsive drug-seeking and motivation |
| Mouse | 0.1 - 0.5 mg/kg/infusion (IV) | Active Lever Presses: Acquisition and maintenance of lever pressing for drug infusions. Infusions per session: Dose-dependent increases in infusions. | Compulsive drug-seeking and motivation | |
| Conditioned Place Preference (CPP) | Rat | 0.1 - 5.0 mg/kg (IP or SC) | Time in Drug-Paired Chamber: Significant increase in time spent in the drug-paired chamber post-conditioning compared to pre-conditioning. Preference scores can range from 100-300 seconds increase. | Drug-associated learning and reward |
| Mouse | 0.1 - 3.0 mg/kg (IP or SC) | Time in Drug-Paired Chamber: Dose-dependent increase in preference for the drug-paired side.[2] Adolescents may show heightened sensitivity at lower doses.[2] | Drug-associated learning and reward | |
| Locomotor Sensitization | Rat | 1.0 - 5.0 mg/kg (IP) | Locomotor Activity (beam breaks/distance traveled): Initial increase in activity followed by a progressively augmented response with repeated administrations. Sensitized animals can show a 2-3 fold increase in locomotor activity compared to their initial response. | Heightened reactivity to the drug with repeated exposure |
| Mouse | 1.0 - 5.0 mg/kg (IP) | Locomotor Activity (beam breaks/distance traveled): Similar to rats, a sensitized response develops with repeated amphetamine injections. | Heightened reactivity to the drug with repeated exposure |
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental design. Below are detailed protocols for the three key behavioral paradigms.
Amphetamine Self-Administration in Rats
This protocol is designed to assess the reinforcing properties of amphetamine, a measure of its abuse potential.
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and a cue light above the active lever.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back. A recovery period of 5-7 days is required.
-
Acquisition Training (Fixed Ratio 1 - FR1):
-
Rats are placed in the operant chamber for daily 2-hour sessions.
-
A press on the active lever results in a single intravenous infusion of d-amphetamine (e.g., 0.1 mg/kg in 0.1 ml saline over 5 seconds).[3]
-
Simultaneously, a cue light above the active lever is illuminated for the duration of the infusion.
-
Presses on the inactive lever have no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Maintenance & Advanced Schedules:
-
To assess motivation, the response requirement can be increased (e.g., FR5, where five lever presses are required for one infusion).[1]
-
Progressive Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last completed ratio, serves as a measure of the drug's motivational strength.
-
-
Extinction and Reinstatement:
-
Extinction: Lever presses no longer result in amphetamine infusion. This leads to a gradual decrease in responding.
-
Reinstatement: Following extinction, relapse-like behavior can be triggered by a non-contingent "priming" injection of amphetamine, presentation of the drug-associated cue, or exposure to a stressor.
-
Amphetamine-Induced Conditioned Place Preference (CPP) in Mice
CPP is used to measure the rewarding effects of amphetamine by assessing an animal's preference for an environment previously paired with the drug.
Apparatus: A three-chambered apparatus with two larger outer chambers differing in visual and tactile cues (e.g., black vs. white walls, grid vs. smooth floor) and a smaller, neutral central chamber.
Procedure:
-
Pre-Conditioning (Day 1):
-
Each mouse is placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes.
-
The time spent in each chamber is recorded to establish baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one side are excluded.
-
-
Conditioning (Days 2-5):
-
This phase typically involves four conditioning sessions, alternating between drug and vehicle pairings.
-
Drug Pairing: On one day, mice receive an injection of d-amphetamine (e.g., 1.0 mg/kg, IP) and are immediately confined to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On the alternate day, mice receive a saline injection and are confined to the opposite outer chamber for 30 minutes. The order of drug and vehicle pairings is counterbalanced across animals.
-
-
Post-Conditioning Test (Day 6):
-
Similar to the pre-conditioning phase, mice are placed in the central chamber and allowed to freely explore the entire apparatus for 15-20 minutes.
-
The time spent in each of the outer chambers is recorded.
-
A significant increase in the time spent in the drug-paired chamber from pre- to post-conditioning indicates a conditioned place preference.
-
Amphetamine-Induced Locomotor Sensitization in Mice
This paradigm models the progressive and enduring enhancement of the locomotor-activating effects of psychostimulants after repeated, intermittent administration.
Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks).
Procedure:
-
Habituation (Days 1-2):
-
Mice are placed in the locomotor activity chambers for 30-60 minutes to allow for habituation to the novel environment. This reduces the influence of novelty-induced hyperactivity on subsequent test days.
-
-
Induction Phase (e.g., Days 3-7):
-
Mice receive daily injections of either d-amphetamine (e.g., 2.0 mg/kg, IP) or saline.
-
Immediately after injection, they are placed in the activity chambers, and locomotor activity is recorded for 60-120 minutes.
-
A progressive increase in the locomotor response to amphetamine across these days indicates the development of sensitization.
-
-
Withdrawal Period:
-
Animals are returned to their home cages for a drug-free period (e.g., 7-14 days) to allow for the expression of the long-term neuroadaptations underlying sensitization.
-
-
Expression Test:
-
After the withdrawal period, all mice (both those that previously received amphetamine and the saline control group) are challenged with a lower dose of amphetamine (e.g., 1.0 mg/kg, IP).
-
Locomotor activity is again recorded.
-
Animals that were pre-treated with amphetamine during the induction phase and show a significantly greater locomotor response to the amphetamine challenge compared to the saline-pretreated group are considered to have expressed locomotor sensitization.
-
Neurobiological Signaling Pathways in Amphetamine Addiction
The behavioral manifestations of amphetamine addiction are driven by profound alterations in key neural circuits and intracellular signaling cascades. The following diagrams illustrate these pathways.
Caption: The mesolimbic dopamine pathway's response to amphetamine.
Chronic amphetamine exposure leads to lasting changes in gene expression, mediated by transcription factors such as CREB and ΔFosB.
Caption: Intracellular signaling leading to changes in gene expression.
Recent evidence also implicates neuroinflammatory pathways, such as the NF-κB signaling cascade, in the neurotoxic effects of amphetamines.
Caption: NF-κB pathway activation by amphetamine-induced oxidative stress.
Conclusion: Integrating Models for Higher Translational Validity
Each of the discussed animal models of amphetamine addiction offers unique insights into the complex neurobiology of the disorder. Self-administration models provide a high-fidelity representation of the motivational and compulsive aspects of drug-seeking. Conditioned place preference is a valuable tool for assessing the rewarding and reinforcing properties of amphetamine and the environmental cues associated with its use. Locomotor sensitization effectively models the progressive increase in drug responsiveness that is a hallmark of addiction.
The highest translational validity is likely achieved not by relying on a single paradigm, but by integrating findings across multiple models. By combining behavioral data with neurochemical, molecular, and genetic analyses, researchers can build a more comprehensive and clinically relevant understanding of amphetamine addiction. This multi-faceted approach will be instrumental in the identification of novel therapeutic targets and the development of more effective treatments for this debilitating disorder.
References
Safety Operating Guide
Personal protective equipment for handling Amphenidone
Disclaimer: The following guidance is based on information for Amphetamine, as no specific data for "Amphenidone" was found. It is highly probable that "this compound" is a synonym or misspelling of Amphetamine. Always consult the specific Safety Data Sheet (SDS) provided with your product before handling.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound (assumed to be Amphetamine). It includes detailed operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1]
| PPE Category | Minimum Requirements | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Goggles should be worn when there is a splash hazard. A face shield may be required for larger quantities or when there is a significant risk of splashing.[1] |
| Respiratory Protection | Not typically required for handling compressed tablets under normal conditions | For handling powders, or in situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood. |
| Body Protection | Laboratory coat | A lab coat should be worn to protect street clothing and skin from contamination. |
| Hygiene | Hand washing | Wash hands thoroughly with soap and water after handling the material, before breaks, and at the end of the workday.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Work Area: Designate a specific area for handling this compound. This area should be well-ventilated. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Weighing and Transferring: When weighing or transferring powdered this compound, do so in a fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small powder spills, carefully sweep or vacuum the material into a suitable container for disposal.[1] Do not generate dust. For liquid spills, absorb with an inert material and place in a sealed container. All clean-up operations should be conducted by trained personnel wearing appropriate PPE.
-
Decontamination: Clean the work area thoroughly with an appropriate solvent (e.g., soap and water) after handling is complete.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, should be collected in a designated, labeled, and sealed container.
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Visual Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
